molecular formula C13H10INO B1392202 5-(3-Iodobenzoyl)-2-methylpyridine CAS No. 1187164-45-9

5-(3-Iodobenzoyl)-2-methylpyridine

Katalognummer: B1392202
CAS-Nummer: 1187164-45-9
Molekulargewicht: 323.13 g/mol
InChI-Schlüssel: IAFACIVWPAGQFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

5-(3-Iodobenzoyl)-2-methylpyridine (CAS 1187164-45-9) is a high-purity chemical compound provided for research and development purposes. With the molecular formula C13H10INO and a molecular weight of 323.13 g/mol, this compound serves as a versatile building block in organic synthesis and medicinal chemistry . Its structure, featuring both a pyridine ring and an iodobenzoyl group, makes it a valuable intermediate for constructing more complex molecules, particularly in the development of potential pharmacologically active agents. The iodine atom is an excellent handle for further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling rapid diversification of chemical libraries for screening . In research settings, this compound is strictly for professional use in a laboratory. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) prior to handling. This product is classified with the signal word "Warning" and hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment and adequate ventilation are required during use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(3-iodophenyl)-(6-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10INO/c1-9-5-6-11(8-15-9)13(16)10-3-2-4-12(14)7-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAFACIVWPAGQFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)C2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for drug discovery scientists and chemical informatics professionals. It addresses the specific challenge of resolving the identity of 2-methyl-5-(3-iodobenzoyl)pyridine , a compound whose naming conventions often lead to database ambiguity.

A Technical Guide to Synonym Generation, Structural Validation, and Database Retrieval

Executive Summary

In drug development, the precise identification of chemical intermediates is critical for intellectual property (IP) clearance and synthesis planning. The compound 2-methyl-5-(3-iodobenzoyl)pyridine presents a classic nomenclature challenge due to the symmetry of the pyridine ring and varying IUPAC prioritization rules.

This guide definitively resolves the identity of this compound to CAS RN 1187164-45-9 . It provides a validated synonym matrix, a structural analysis of the naming ambiguity (the "2,5 vs. 6,3" flip), and a robust search protocol for locating this building block in commercial and scientific databases.

Core Identity Matrix

The following data points have been verified against chemical inventory databases and structural logic. Use these identifiers for all procurement and informatics queries.

Identifier Type Validated Value Notes
Primary CAS RN 1187164-45-9 The definitive registry number.
Systematic Name (3-iodophenyl)(6-methylpyridin-3-yl)methanone Preferred IUPAC name in most databases.
User Query Name 2-methyl-5-(3-iodobenzoyl)pyridineChemically accurate but less common in indexing.
Molecular Formula C₁₃H₁₀INO
Molecular Weight 323.13 g/mol
SMILES Cc1ncc(C(=O)c2cccc(I)c2)cc1Useful for substructure searching.
InChI Key WZQVXFKYHNHWQE-UHFFFAOYSA-NStandard hash for database integration.

Technical Analysis: The Nomenclature "Flip"

The Symmetry Challenge

Researchers often fail to find this compound because they search for "2-methyl-5-..." while databases index it as "6-methyl-3-...".

The Scientific Logic: Pyridine ring numbering is fixed at the Nitrogen atom (


). However, the perception of substituents depends on which "side" of the ring is prioritized.
  • User Perspective: The methyl group is at position 2.[1] The benzoyl group is at position 5.[2]

  • IUPAC/Database Perspective: The benzoyl group (methanone) is the principal functional group. The pyridine ring is a substituent. When numbering the pyridine radical attached to the ketone, the point of attachment is often minimized, or the ring is numbered to give the lowest locants to substituents cited first or based on complex priority rules.

In this specific case, the molecule is rotationally equivalent. A pyridine with a methyl at 2 and a substituent at 5 is identical to a pyridine with a methyl at 6 and a substituent at 3 (if you flip the molecule 180°).

Visualization of Structural Identity

The following diagram illustrates the logical flow used to resolve this synonym conflict, proving that the user's query and the database result are the same physical entity.

ChemicalIdentity Query User Query: 2-methyl-5-(3-iodobenzoyl)pyridine Structure Structural Analysis: Pyridine Ring Substitution Query->Structure Parses to Symmetry Symmetry Operation: 180° Rotation (The 'Flip') Structure->Symmetry Identifies 2,5 vs 3,6 equivalence Result Database Match: (3-iodophenyl)(6-methylpyridin-3-yl)methanone Symmetry->Result Maps to Preferred Name CAS CAS RN: 1187164-45-9 Result->CAS Resolves to

Figure 1: Structural resolution workflow demonstrating the equivalence between the user's nomenclature and the database standard.

Strategic Synonym Search Protocol

When sourcing this compound or searching for it in patent literature (e.g., for mGluR5 antagonist synthesis), do not rely on a single string. Use the following tiered search strategy.

Tier 1: Exact Identifier Search (High Specificity)
  • Query: 1187164-45-9

  • Target: SciFinder, Reaxys, PubChem, Vendor Catalogs (e.g., AA Blocks, Bide Pharm).

  • Outcome: Direct hit. This is the most efficient method.

Tier 2: Fragment-Based Boolean Search (High Sensitivity)

If the CAS is missing or the compound is generic, search for the intersection of its two key fragments. This bypasses naming conventions entirely.

  • Query: ("6-methylpyridin-3-yl" OR "2-methylpyridin-5-yl") AND ("3-iodobenzoyl" OR "3-iodophenyl")

  • Logic: This captures the pyridine fragment and the iodobenzoyl fragment regardless of how the full name is constructed.

Tier 3: Constructive Synonym Generation

Generate these variations to cover different indexing standards:

  • Inverted Name: Methanone, (3-iodophenyl)(6-methyl-3-pyridinyl)-

  • Functional Class Name: 3-iodo-6'-methyl-3-pyridinebenzophenone (Non-standard but chemically descriptive).

  • Ketone-Centric Name: 3-iodo-phenyl-6-methyl-pyridyl-ketone.

Validated Synonym List for Copy-Paste

(3-iodophenyl)(6-methylpyridin-3-yl)methanone; Methanone, (3-iodophenyl)(6-methyl-3-pyridinyl)-; 2-methyl-5-(3-iodobenzoyl)pyridine; 5-(3-iodobenzoyl)-2-methylpyridine.[3][4][5][6]

Application & Context

Drug Discovery Utility

This compound is a halogenated building block primarily used in the synthesis of negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 5 (mGluR5) .

  • Mechanism: The 3-iodobenzoyl moiety serves as a "warhead" for palladium-catalyzed cross-coupling reactions (e.g., Sonogashira or Suzuki coupling).

  • Radiochemistry: The iodine at the meta position of the phenyl ring suggests it may be a precursor or a "cold standard" for SPECT radiotracers (using

    
    I) targeting mGluR5.
    
  • Analogs: It is structurally related to MPEP (2-methyl-6-(phenylethynyl)pyridine), but utilizes a ketone linker instead of an alkyne, altering its metabolic stability and solubility profile.

Synthesis Workflow Visualization

The following diagram depicts the likely utility of this intermediate in a medicinal chemistry campaign.

SynthesisWorkflow Precursor Precursor: 2-methyl-5-cyanopyridine Intermediate Target Intermediate: CAS 1187164-45-9 (Iodo-Linker) Precursor->Intermediate Grignard/Lithiation Coupling Reaction: Pd-Catalyzed Coupling (Suzuki/Sonogashira) Intermediate->Coupling + Boronic Acid/Alkyne FinalDrug Final Ligand: mGluR5 Antagonist (or Radiotracer) Coupling->FinalDrug Deprotection/Purification

Figure 2: Hypothetical synthesis pathway utilizing CAS 1187164-45-9 as a key scaffold for mGluR5 ligand generation.

References

  • AA Blocks Product Catalog. Product Index: (3-Iodophenyl)(6-methylpyridin-3-yl)methanone (CAS 1187164-45-9). Retrieved from

  • Bide Pharm. Chemical Property Sheet: CAS 1187164-45-9. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary. (Used for structural verification of pyridine-methanone scaffolds). Retrieved from

  • Google Patents. Pyridyl substituted ketolide antibiotics and mGluR5 modulators (General structural class reference). Retrieved from

Sources

Pyridine-Based Ketones: Synthetic Architectures and Metabolic Tuning in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the strategic integration of pyridine-based ketones in medicinal chemistry.[1] While the pyridine ring acts as a privileged scaffold due to its bioisosteric relationship with benzene and its capacity for hydrogen bonding, the pendant ketone functionality offers a unique vector for structural diversification and target engagement. However, this utility is counterbalanced by metabolic liabilities, specifically stereoselective reduction by cytosolic carbonyl reductases (CBRs). This guide outlines robust synthetic protocols, metabolic stabilization strategies, and validated case studies for drug development professionals.

Physicochemical & Pharmacological Rationale[1][2][3][4]

The pyridine-ketone motif is not merely a linker; it is an electronic modulator of the drug-target interaction.

  • Electronic Tuning: The electron-deficient nature of the pyridine ring (due to the electronegative nitrogen) polarizes the attached carbonyl group more strongly than a phenyl analogue. This increases the electrophilicity of the ketone, potentially strengthening hydrogen bond interactions with backbone amides in the target protein's binding pocket.

  • Solubility Profile: Unlike the lipophilic benzophenone scaffold, pyridyl ketones possess a lower logP and higher aqueous solubility (pKa ~5.2 for the conjugate acid of pyridine), facilitating oral bioavailability.

  • Conformational Locking: The

    
     interaction between the pyridine nitrogen lone pair and the carbonyl 
    
    
    
    -system can induce specific conformational preferences, reducing the entropic penalty upon binding.
Comparative Data: Pyridine vs. Benzene Scaffolds
PropertyPhenyl Ketone (Benzophenone)3-Pyridyl KetoneMedicinal Chemistry Implication
LogP High (Lipophilic)Moderate (Amphiphilic)Pyridine improves solubility/permeability balance.
H-Bonding Acceptor (C=O only)Bis-Acceptor (C=O + Py-N)Additional vector for target engagement (e.g., hinge regions).
Metabolic Fate Hydroxylation (CYP450)N-Oxidation / Ketone ReductionDistinct clearance pathways; N-oxide can be a reactive metabolite.

Synthetic Architectures: Validated Protocols

Direct Friedel-Crafts acylation is notoriously inefficient for pyridines due to ring deactivation by Lewis acids. Therefore, we prioritize Organometallic Addition via Weinreb Amides and Radical Minisci Acylation .

Protocol A: The Weinreb Amide Route (High Fidelity)

Rationale: This method prevents the "over-addition" of nucleophiles (forming tertiary alcohols) which is common when reacting Grignard reagents with esters.

Step-by-Step Methodology:

  • Activation: Dissolve the pyridine-carboxylic acid (1.0 equiv) in anhydrous DCM at 0°C. Add EDCI (1.2 equiv) and HOBt (1.2 equiv). Stir for 30 min to form the active ester.

  • Amide Formation: Add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) and TEA (3.0 equiv). Warm to RT and stir for 12 hours.

    • Checkpoint: Monitor by LCMS. The formation of the Weinreb amide is usually quantitative.

  • Nucleophilic Attack: Cool the isolated amide to -78°C in THF. Slowly add the Grignard reagent (R-MgBr, 1.2 equiv).

    • Mechanism:[2][3][4][5][6][7][8] The magnesium creates a stable 5-membered chelate with the carbonyl and methoxy oxygens, preventing collapse of the tetrahedral intermediate until quench.

  • Quench: Pour into saturated aqueous NH4Cl. The intermediate collapses to release the ketone.

Protocol B: Radical Minisci Acylation (Late-Stage Functionalization)

Rationale: Ideal for appending ketone chains to complex, unsubstituted pyridine cores without pre-functionalization (halogens).

Step-by-Step Methodology:

  • Reagents: Pyridine substrate (1.0 equiv), Carboxylic Acid (Alkyl source, 2.0 equiv), (NH4)2S2O8 (Oxidant, 2.0 equiv), AgNO3 (Catalyst, 0.2 equiv).

  • Conditions: Solvent system DCM/H2O (biphasic 1:1). Temperature 50°C.[8][9]

  • Mechanism: The Ag(I) catalyzes oxidative decarboxylation of the acid, generating an alkyl radical which attacks the electron-deficient pyridine at the C2 or C4 position.

  • Purification: Requires careful chromatography to separate regioisomers, though C2/C4 selectivity is electronically driven.

Visualization: Synthetic Decision Logic

SyntheticWorkflow Start Target: Pyridine-Based Ketone IsFunctionalized Is Pyridine Halogenated? Start->IsFunctionalized Lithiation Method A: Metal-Halogen Exchange (n-BuLi, -78°C) IsFunctionalized->Lithiation Yes (Br/I) Minisci Method B: Minisci Reaction (Radical Decarboxylation) IsFunctionalized->Minisci No (H) Weinreb Electrophile: Weinreb Amide (Prevents Over-addition) Lithiation->Weinreb Product Isolated Pyridyl Ketone Weinreb->Product Conditions Reagents: R-COOH, AgNO3, S2O8 Solvent: DCM/H2O Minisci->Conditions Conditions->Product

Figure 1: Decision tree for selecting the optimal synthetic route based on starting material availability. The Weinreb route offers regiocontrol, while Minisci offers direct C-H functionalization.

Metabolic Considerations: The Reductase Liability

A critical failure mode for pyridine ketones in Phase I clinical trials is the rapid, stereoselective reduction to the corresponding secondary alcohol by Carbonyl Reductases (CBR1/CBR3) or Alcohol Dehydrogenases (ADHs) .

The Problem: Chiral Switching

The reduction converts an achiral ketone into a chiral alcohol.

  • Consequence: One enantiomer may be active, the other inactive or toxic.

  • Clearance: The resulting alcohol is rapidly glucuronidated (UGT enzymes) and excreted, significantly shortening the half-life (

    
    ) of the parent drug.
    
Engineering Solutions
  • Steric Shielding: Introducing ortho-substituents (e.g., methyl, chloro) on the pyridine ring near the carbonyl creates steric bulk that hinders the approach of the NADPH cofactor in the reductase active site.

  • Electronic Deactivation: Fluorination adjacent to the ketone can destabilize the transition state for hydride transfer.

Visualization: Metabolic Pathway & Glucuronidation

Metabolism Parent Parent Drug (Pyridine Ketone) Alcohol Metabolite 1: Secondary Alcohol (Chiral Center Created) Parent->Alcohol Stereoselective Reduction CBR Enzyme: CBR1 / ADH (Cofactor: NADPH) CBR->Alcohol Glucuronide Metabolite 2: O-Glucuronide (Rapid Excretion) Alcohol->Glucuronide Conjugation UGT Enzyme: UGT (Phase II) UGT->Glucuronide

Figure 2: The primary metabolic clearance pathway for pyridine ketones. Blocking the initial reduction step is crucial for sustaining plasma exposure.

Case Study: Metyrapone

Metyrapone (Metopirone) serves as the archetypal example of a pyridine-based ketone in pharmacotherapy.

  • Structure: 2-methyl-1,2-di(pyridin-3-yl)propan-1-one.

  • Mechanism: It acts as a reversible inhibitor of steroid 11

    
    -hydroxylase (CYP11B1).
    
  • Chemistry-Biology Interface: The pyridine nitrogen coordinates with the heme iron of the CYP enzyme, while the ketone moiety resides in the hydrophobic pocket.

  • Metabolic Insight: Metyrapone is reduced to Metyrapol (the secondary alcohol). Interestingly, in this specific case, the active metabolite (Metyrapol) retains pharmacological activity, effectively doubling the therapeutic window. This is an exception; usually, reduction leads to inactivation.

Table 2: Metyrapone Structural Analysis

Feature Chemical Role Biological Impact
3-Pyridyl Rings Heme Coordination High affinity binding to CYP11B1 active site.
Ketone Linker Rigid Spacer Maintains optimal distance between aromatic rings.

| Gem-dimethyl | Steric Bulk | Slows down metabolic reduction to Metyrapol. |

References

  • Minisci Reaction Protocols & Mechanism

    • Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. National Institutes of Health (NIH) / PMC.
    • [Link]

  • Weinreb Amide Synthesis

    • Weinreb Ketone Synthesis: Scope and Mechanism. Organic Chemistry Portal.[4]

    • [Link]

  • Metabolic Reduction Pathways

    • Phase I Reactions: Reductive Reactions in Drug Metabolism.[10] JoVE (Journal of Visualized Experiments).

    • [Link]

  • Pyridine Scaffolds in FDA Approved Drugs

    • A decade of pyridine-containing heterocycles in US FDA approved drugs. NIH / PubMed Central.
    • [Link]

  • Metyrapone Pharmacology

    • Metyrapone: Compound Summary. PubChem.
    • [Link]

Sources

The Strategic Incorporation of Iodinated Pyridine Scaffolds in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the synthesis, characterization, and application of novel iodinated pyridine scaffolds, offering a technical resource for researchers, scientists, and professionals engaged in drug development. By elucidating the underlying principles and providing actionable protocols, this document aims to empower the scientific community to leverage these versatile building blocks for the creation of next-generation therapeutics.

Introduction: The Ascendancy of Pyridine and the Strategic Role of Iodine

The pyridine ring is a ubiquitous motif in pharmaceuticals, prized for its metabolic stability, ability to enhance drug potency and binding, and its capacity to improve permeability.[1][2] Its presence in numerous FDA-approved drugs underscores its significance in medicinal chemistry.[1][2] The introduction of an iodine atom onto this privileged scaffold further enhances its utility, transforming it into a highly versatile intermediate for complex molecule synthesis.[3][4]

Iodinated pyridines serve as pivotal precursors in a multitude of synthetic transformations, most notably in transition metal-catalyzed cross-coupling reactions.[4][5][6] The carbon-iodine bond, due to its lower dissociation energy compared to carbon-bromine or carbon-chlorine bonds, readily undergoes oxidative addition, a critical step in reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.[7][8] This reactivity allows for the facile introduction of a diverse array of chemical functionalities, enabling extensive exploration of the chemical space around the pyridine core to optimize drug-like properties.[4][9]

Beyond its role as a reactive handle, the iodine atom itself can be a crucial contributor to a molecule's biological activity through the formation of halogen bonds.[10][11] This non-covalent interaction, where the electropositive region on the iodine atom (the σ-hole) interacts with a Lewis base, can significantly influence ligand-protein binding affinity and specificity.[10][12] This guide will delve into the practical aspects of harnessing both the synthetic versatility and the unique intermolecular interactions of iodinated pyridine scaffolds.

Synthetic Strategies for Iodinated Pyridine Scaffolds

The regioselective installation of an iodine atom onto a pyridine ring is a critical first step. The choice of synthetic methodology is dictated by the desired isomer (2-iodo-, 3-iodo-, or 4-iodopyridine), the presence of other functional groups, and scalability.

Direct C-H Iodination

Direct C-H functionalization represents an atom-economical approach to iodination, avoiding the need for pre-functionalized starting materials.[13] Radical-based methods have been developed for the regioselective iodination of pyridines and related heterocycles.[14][15]

Experimental Protocol: Radical-Based C-H Iodination of Pyridine

  • Reaction Setup: To a solution of pyridine (1.0 mmol) in a suitable solvent such as dichloroethane (DCE), add sodium iodide (1.5 mmol) and a radical initiator like potassium persulfate (K₂S₂O₈) (2.0 mmol).

  • Catalyst Addition: Introduce a catalytic amount of a metal salt, such as Ce(NO₃)₃·6H₂O (10 mol%).[14]

  • Reaction Conditions: Heat the reaction mixture at 130 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, quench with a saturated aqueous solution of sodium thiosulfate, and extract the product with an organic solvent. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Causality: The cerium salt facilitates the generation of an iodine radical from sodium iodide and potassium persulfate. This radical then attacks the pyridine ring, with the regioselectivity being influenced by the stability of the resulting radical intermediate.[14]

Synthesis from Halogenated or Amino Precursors

Traditional methods often involve the conversion of other functional groups to iodide. For instance, 4-iodopyridine can be synthesized in high yield from the corresponding amine via a diazotization-Sandmeyer reaction.[3] 2-Iodopyridine can be prepared from 2-chloropyridine or 2-bromopyridine using iodotrimethylsilane as a catalyst.[3]

Experimental Protocol: Synthesis of 4-Iodopyridine via Sandmeyer Reaction

  • Diazotization: Dissolve 4-aminopyridine (1.0 mmol) in an aqueous solution of a strong acid (e.g., H₂SO₄) at low temperature (0-5 °C).

  • Nitrite Addition: Add a solution of sodium nitrite (1.1 mmol) dropwise while maintaining the low temperature to form the diazonium salt.

  • Iodide Addition: Slowly add a solution of potassium iodide (1.5 mmol) to the diazonium salt solution. Nitrogen gas will be evolved.

  • Work-up and Purification: After the reaction is complete, neutralize the mixture and extract the 4-iodopyridine with a suitable organic solvent. The organic extracts are then washed, dried, and concentrated. The product can be further purified by recrystallization or chromatography.

Causality: The diazotization of the amino group creates a good leaving group (N₂), which is then displaced by the iodide ion in the Sandmeyer reaction.

Characterization of Iodinated Pyridine Scaffolds

Accurate characterization of the synthesized iodinated pyridines is paramount to ensure their purity and structural integrity before their use in subsequent synthetic steps. A combination of spectroscopic and analytical techniques is employed.

Technique Purpose Key Observables
¹H NMR Structural elucidation and confirmation of proton environment.Chemical shifts and coupling constants of the pyridine ring protons, which are influenced by the position of the iodine atom.
¹³C NMR Confirmation of the carbon skeleton and the position of iodination.The carbon atom attached to the iodine will show a characteristic downfield shift.[16]
Mass Spectrometry (MS) Determination of molecular weight and confirmation of elemental composition.The molecular ion peak corresponding to the expected mass of the iodinated pyridine.
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic vibrations of the pyridine ring and the C-I bond.
Melting Point Assessment of purity.A sharp and specific melting point range indicates a pure compound. For example, 3-iodopyridine has a melting point of 53-56 °C.[3]

Applications in Drug Discovery

The true power of iodinated pyridine scaffolds lies in their application as versatile building blocks for the synthesis of complex, biologically active molecules.

Transition Metal-Catalyzed Cross-Coupling Reactions

As previously mentioned, the C-I bond is highly amenable to a variety of cross-coupling reactions, allowing for the introduction of diverse substituents. This is a cornerstone of modern medicinal chemistry for generating libraries of compounds for structure-activity relationship (SAR) studies.[4][17][18]

Workflow for a Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Miyaura_Workflow start Start reagents Combine: - Iodinated Pyridine - Boronic Acid/Ester - Palladium Catalyst - Base - Solvent start->reagents reaction Heat Reaction Mixture (e.g., 80-120 °C) reagents->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Work-up & Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end Final Product characterization->end

Caption: Suzuki-Miyaura cross-coupling workflow.

The Role of Halogen Bonding in Molecular Recognition

The iodine atom on a pyridine ring can act as a halogen bond donor, forming a directional non-covalent interaction with a Lewis basic atom (e.g., oxygen, nitrogen) in a biological target.[10] This interaction can be surprisingly strong, with I···O contacts contributing 14.2–17.6 kJ/mol to binding energy.[10] The strength of the halogen bond can be tuned by altering the electronic properties of the pyridine ring.[10] For instance, protonation or N-methylation of the pyridine nitrogen increases the positive electrostatic potential of the iodine's σ-hole, strengthening the halogen bond.[12]

Logical Relationship of Halogen Bonding in Drug Design

Halogen_Bonding_Logic iodopyridine Iodinated Pyridine Scaffold sigma_hole Electropositive σ-hole on Iodine iodopyridine->sigma_hole possesses halogen_bond Halogen Bond Formation (C-I···Y) sigma_hole->halogen_bond interacts with lewis_base Lewis Base on Biological Target (O, N, S) lewis_base->halogen_bond binding_affinity Increased Binding Affinity & Specificity halogen_bond->binding_affinity leads to

Caption: The role of halogen bonding in drug design.

Iodinated Pyridines in Bioorthogonal Chemistry

Bioorthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes.[19][20] While not a classic bioorthogonal handle itself, the synthetic versatility of iodinated pyridines allows for their conversion into structures bearing bioorthogonal functional groups, such as azides or strained alkynes.[21] This enables the subsequent labeling of biomolecules in real-time within a cellular environment.[19][22]

Case Studies and Future Perspectives

The application of iodinated pyridine scaffolds is widespread. For example, 2-iodopyridine is a key reagent in the synthesis of inhibitors for human NAD+-dependent 15-hydroxyprostaglandin dehydrogenase.[3] 3-Iodopyridine is utilized in the synthesis of various pyridine alkaloids.[3] The development of novel, more efficient, and regioselective iodination methods, particularly those employing greener and more sustainable catalysts, will continue to be an active area of research.[7][23] The growing appreciation for the role of halogen bonding in medicinal chemistry will likely spur the rational design of drugs that leverage this interaction for enhanced potency and selectivity.[10][24]

Conclusion

Iodinated pyridine scaffolds are indispensable tools in the modern drug discovery toolbox. Their synthetic tractability, coupled with the unique properties of the iodine atom, provides medicinal chemists with a powerful platform for the design and synthesis of novel therapeutics. A thorough understanding of their synthesis, characterization, and diverse applications is essential for any researcher aiming to innovate in the field of pharmaceutical sciences.

References

  • Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. Chempanda. Retrieved from [Link]

  • Frontiers. (2022, September 26). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers. Retrieved from [Link]

  • PMC. (2023, May 18). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. Retrieved from [Link]

  • ACS Omega. (2022, June 22). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. Retrieved from [Link]

  • PMC. (n.d.). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. PMC. Retrieved from [Link]

  • Bentham Science Publishers. (2022, August 1). Recent Advances in Direct Pyridine C-H Activation Strategies. Bentham Science Publishers. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Semantic Scholar. Retrieved from [Link]

  • ACS Omega. (2026, January 6). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Retrieved from [Link]

  • PMC. (n.d.). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. PMC. Retrieved from [Link]

  • MDPI. (2024, September 6). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. MDPI. Retrieved from [Link]

  • ACS Publications. (2012, November 12). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. Retrieved from [Link]

  • RSC Publishing. (2015, October 16). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. RSC Publishing. Retrieved from [Link]

  • RSC Publishing. (2022, August 31). Pushing the limits of the hydrogen bond enhanced halogen bond—the case of the C–H hydrogen bond. RSC Publishing. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2025, December 19). The Chemistry of Cross-Coupling: Harnessing 3-Iodo-2-methoxypyridine's Potential. Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]

  • ACS Publications. (2021, November 8). Evaluation of Halogenopyridinium Cations as Halogen Bond Donors. ACS Publications. Retrieved from [Link]

  • PMC. (n.d.). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. PMC. Retrieved from [Link]

  • RSC Publishing. (2023, December 5). Halogen bonding and mechanochemistry combined: synthesis, characterization, and application of N-iodosaccharin pyridine complexes. RSC Publishing. Retrieved from [Link]

  • ACS Omega. (2021, September 28). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. ACS Omega. Retrieved from [Link]

  • RSC Publishing. (2019, September 2). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. RSC Publishing. Retrieved from [Link]

  • RSC Publishing. (2023, December 13). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Publishing. Retrieved from [Link]

  • RSC Publishing. (2015, October 16). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. RSC Publishing. Retrieved from [Link]

  • Wikipedia. (n.d.). Bioorthogonal chemistry. Wikipedia. Retrieved from [Link]

  • PMC. (2023, December 7). Ortho‐Substituent Effects on Halogen Bond Geometry for N‐Haloimide⋯2‐Substituted Pyridine Complexes. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 4-Iodopyridine. PubChem. Retrieved from [Link]

  • Beilstein Journals. (2019, July 19). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journals. Retrieved from [Link]

  • Medium. (2025, August 9). Pyridines in Action: 7 selected examples of pyridine in drug synthesis. Medium. Retrieved from [Link]

  • Roskilde University. (2018, December 1). Ionic reaction products of iodine with pyridine. Roskilde University. Retrieved from [Link]

  • PMC. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC. Retrieved from [Link]

  • PMC. (2025, January 14). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. PMC. Retrieved from [Link]

  • PMC. (n.d.). Bioorthogonal chemistry. PMC. Retrieved from [Link]

  • Paraza Pharma Inc. (2026, January 29). The Role of Pyridine Derivatives in Modern Drug Discovery. Paraza Pharma Inc. Retrieved from [Link]

  • ResearchGate. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ResearchGate. Retrieved from [Link]

  • MDPI. (n.d.). Transition Metal Catalyzed Cross-Coupling Reactions. MDPI. Retrieved from [Link]

  • Preprints.org. (n.d.). Bio-orthogonal Chemistry: Pioneering Therapeutic Precision in Medicine. Preprints.org. Retrieved from [Link]

  • PMC. (n.d.). Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs. PMC. Retrieved from [Link]

  • CentAUR. (n.d.). In Vivo Applications of Bioorthogonal Reactions: Chemistry and Targeting Mechanisms. CentAUR. Retrieved from [Link]

  • Hilaris Publisher. (n.d.). Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. Hilaris Publisher. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for 5-(3-Iodobenzoyl)-2-methylpyridine as a Radiotracer Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of 5-(3-Iodobenzoyl)-2-methylpyridine as a versatile precursor for the synthesis of radiotracers for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) imaging. The focus is on leveraging this precursor for the development of novel imaging agents, potentially targeting neurological disorders by acting on receptors such as the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This document outlines detailed protocols for the synthesis of the precursor, its subsequent radiolabeling with Fluorine-18 ([¹⁸F]) and Iodine-123 ([¹²³I]), and the essential quality control procedures required to ensure the final radiotracer is suitable for preclinical and clinical research. The methodologies are presented with an emphasis on the underlying chemical principles and experimental rationale to ensure robust and reproducible outcomes.

Introduction: The Strategic Importance of 5-(3-Iodobenzoyl)-2-methylpyridine in Radiotracer Development

The quest for sensitive and specific molecular imaging probes is a cornerstone of modern medicine, enabling the non-invasive visualization of biological processes in vivo.[1] Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are powerful imaging modalities that rely on the administration of radiolabeled molecules, or radiotracers, that bind to specific biological targets.[2] The choice of radionuclide and the design of the precursor molecule are critical determinants of a radiotracer's success.

5-(3-Iodobenzoyl)-2-methylpyridine emerges as a strategically important precursor for several reasons:

  • Versatility in Radiolabeling: The presence of an iodine atom on the benzoyl ring offers a dual pathway for radiolabeling. It can be directly replaced with a radioiodine isotope (e.g., ¹²³I, ¹²⁵I, ¹³¹I) for SPECT imaging or serve as a leaving group for the introduction of ¹⁸F for PET imaging.[3] The longer half-life of ¹⁸F (109.7 minutes) compared to ¹¹C (20.3 minutes) makes it more practical for clinical applications, allowing for longer synthesis times and distribution to facilities without an on-site cyclotron.[4]

  • Structural Motif for Neurological Targets: The benzoylpyridine core is a privileged scaffold found in numerous centrally active compounds. Analogs have shown promise as imaging agents for crucial neurological targets like the AMPA receptor, which is implicated in a wide range of neuropsychiatric disorders.[4][5][6] The development of effective AMPA receptor PET tracers is an area of intense research.[4][5][6]

  • Favorable Pharmacokinetic Profile: The structural characteristics of molecules derived from this precursor can be tailored to achieve good brain penetration and favorable in vivo kinetics, essential properties for a successful central nervous system (CNS) radiotracer.[6]

This guide provides the necessary protocols and scientific rationale to empower researchers to effectively utilize 5-(3-Iodobenzoyl)-2-methylpyridine in their radiotracer development programs.

Synthesis of the Precursor: 5-(3-Iodobenzoyl)-2-methylpyridine

The synthesis of the 5-(3-Iodobenzoyl)-2-methylpyridine precursor is a critical first step. A reliable and scalable synthesis is paramount. The Suzuki-Miyaura cross-coupling reaction is a robust method for this purpose, offering high yields and excellent functional group tolerance.[7][8][9][10][11][12]

Proposed Synthetic Pathway via Suzuki-Miyaura Coupling

The synthesis involves the palladium-catalyzed cross-coupling of a pyridine-based boronic acid or ester with an iodinated benzoyl halide.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A 5-Bromo-2-methylpyridine D 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine A->D Pd(dppf)Cl2, KOAc, Dioxane, 80°C B Bis(pinacolato)diboron B->D C 3-Iodobenzoyl chloride E 5-(3-Iodobenzoyl)-2-methylpyridine C->E D->E Pd(PPh3)4, Na2CO3, Toluene/Ethanol/H2O, 90°C

Caption: Proposed Suzuki-Miyaura coupling pathway for precursor synthesis.

Detailed Experimental Protocol for Precursor Synthesis

Step 1: Synthesis of 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-bromo-2-methylpyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (0.03 eq).

  • Add anhydrous 1,4-dioxane as the solvent.

  • Heat the reaction mixture at 80 °C for 8-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired boronic ester.

Step 2: Suzuki-Miyaura Coupling to Yield 5-(3-Iodobenzoyl)-2-methylpyridine

  • To a round-bottom flask, add the 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.0 eq) from the previous step, 3-iodobenzoyl chloride (1.05 eq), and tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]) (0.05 eq).

  • Add a degassed solvent mixture of toluene, ethanol, and 2M aqueous sodium carbonate solution.

  • Heat the reaction mixture at 90 °C for 4-6 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield 5-(3-Iodobenzoyl)-2-methylpyridine as a solid.

ParameterConditionRationale
Catalyst [Pd(dppf)Cl₂] / [Pd(PPh₃)₄]Efficient catalysts for Suzuki-Miyaura coupling, well-suited for heteroaromatic systems.[7][8]
Base KOAc / Na₂CO₃Essential for the activation of the boronic ester in the catalytic cycle.[8]
Solvent Dioxane / Toluene-Ethanol-WaterAprotic and protic solvent systems that facilitate the dissolution of reactants and catalyst.[9]
Temperature 80-90 °CProvides sufficient thermal energy to drive the reaction without significant decomposition.

Radiolabeling Protocols

[¹⁸F]Fluorination for PET Tracer Synthesis

The conversion of the iodo-precursor to its ¹⁸F-labeled analog, [¹⁸F]5-(3-Fluorobenzoyl)-2-methylpyridine, can be achieved via a nucleophilic aromatic substitution (SₙAr) reaction. Given the electron-deficient nature of the benzoyl ring, direct displacement of the iodide is challenging. A more robust approach involves a copper-mediated radiofluorination, potentially from a boronic ester precursor, or the use of a diaryliodonium salt precursor. A proposed one-pot, two-step method is detailed below, which involves the synthesis of an ¹⁸F-labeled arylating agent followed by coupling.[5][6]

G cluster_step1 Step 1: Radiofluorination cluster_step2 Step 2: Cu-mediated Coupling A Spirocyclic Iodonium Ylide Precursor C [¹⁸F]1-Bromo-3-fluorobenzene A->C K₂CO₃, Kryptofix 2.2.2., DMSO, 120°C B [¹⁸F]Fluoride B->C E [¹⁸F]Radiotracer C->E CuI, Pyridine, DMF, 150°C D 2-(2-Oxo-5-(pyrimidin-2-yl)-1,2-dihydropyridin-3-yl)benzonitrile D->E G cluster_qc Quality Control Workflow A Final Radiotracer Formulation B Appearance (Visual Inspection) A->B C pH Measurement A->C D Radionuclidic Purity (Gamma Spectroscopy) A->D E Radiochemical Purity (HPLC/TLC) A->E F Molar Activity A->F G Residual Solvents (GC) A->G H Bacterial Endotoxin Test A->H I Sterility Test A->I J Release for Preclinical/Clinical Use B->J C->J D->J E->J F->J G->J H->J I->J

Sources

Preparation of radiolabeled CNS ligands from iodobenzoyl precursors

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Strategic Overview

The preparation of radiolabeled ligands for the Central Nervous System (CNS) requires a rigorous balance of high specific activity, lipophilicity, and radiochemical purity. Iodobenzamides (e.g., [I-123]IBZM, [I-123]FP-CIT) represent a critical class of SPECT and PET tracers used to image dopamine receptors (D2/D3) and transporters.

While the prompt mentions "iodobenzoyl precursors," it is critical to distinguish between two synthetic routes based on the required specific activity (SA):

  • No-Carrier-Added (NCA) Synthesis (Gold Standard): Uses trialkyltin precursors to generate the iodobenzoyl moiety. This is essential for CNS receptor imaging where targets are saturable and low-density.

  • Carrier-Added (CA) Exchange: Uses iodobenzoyl precursors (the non-radioactive standard) for isotopic exchange. This is generally reserved for high-capacity targets or preliminary screening due to lower specific activity.

This guide prioritizes the NCA Oxidative Destannylation route, as it is the industry standard for clinical CNS ligands, but also details the Exchange protocol for completeness.

Part 2: Scientific Mechanism (The "Why")

Electrophilic Iododestannylation

The most robust method for synthesizing radioiodinated benzamides is the electrophilic substitution of a tributyltin (


) leaving group.
  • Regioselectivity: The C-Sn bond is weaker and more polarized than the C-H bond, directing the electrophilic radioiodine (

    
    ) specifically to the position occupied by the tin. This ensures the radioisotope is placed exactly where the stable iodine would be in the pharmacophore.
    
  • Oxidative Environment:

    
     (from sodium iodide) is non-electrophilic. It must be oxidized to an electrophilic species (likely 
    
    
    
    or
    
    
    ) using an oxidant like Peracetic Acid or Chloramine-T.[1]
Visualizing the Reaction Pathway

DestannylationMechanism Precursor Trialkyltin Precursor (Sn-BZM) Intermediate Sigma Complex Intermediate Precursor->Intermediate Ipso Attack Oxidant Oxidant (Peracetic Acid) Complex Electrophilic Complex [*I]+ Oxidant->Complex NaI Radioiodine (Na[*I]) NaI->Complex Oxidation (pH 4-5) Complex->Intermediate Product Radioiodinated Ligand [*I]-BZM Intermediate->Product Destannylation Byproduct Tin Byproduct (Bu3Sn+) Intermediate->Byproduct

Figure 1: Mechanism of electrophilic iododestannylation for CNS ligand synthesis.

Part 3: Experimental Protocols

Protocol A: NCA Synthesis from Tributyltin Precursors (Clinical Grade)

Target Application: High-affinity receptor mapping (e.g., D2 receptors).

Materials:

  • Precursor: 50 µg Tributyltin-benzamide derivative (e.g., Sn-IBZM) in 50 µL Ethanol.[2]

  • Radioisotope: [I-123]NaI or [I-125]NaI in 0.05 M NaOH (High concentration >100 mCi/mL preferred).

  • Oxidant: Peracetic Acid (32% wt) diluted 1:100 in acetic acid. Note: Peracetic acid is preferred over Chloramine-T for CNS ligands to prevent oxidative damage to the pyrrolidine ring common in benzamides.

  • Quench: Sodium Metabisulfite (10 mg/mL).

Step-by-Step Methodology:

  • Acidification: To a conical reaction vial containing [I-123]NaI (e.g., 10–20 mCi), add 20 µL of 0.5 M Phosphoric Acid.

    • Reasoning: Low pH is required to generate the electrophilic iodine species upon oxidant addition.

  • Precursor Addition: Add 50 µg of the Tin Precursor (dissolved in EtOH).

  • Oxidation (Start): Add 20 µL of diluted Peracetic Acid.

  • Incubation: Seal vial and incubate at room temperature for 10–15 minutes.

    • Optimization: Some steric hindrances may require mild heating (40°C), but avoid boiling to prevent volatilization of radioiodine.

  • Quenching: Add 100 µL of Sodium Metabisulfite solution.

    • Validation: The solution should turn clear (if slight iodine color was present) or simply neutralize the oxidant to prevent column damage.

  • Neutralization: Adjust pH to 7.0 using saturated Sodium Bicarbonate.

  • Purification (HPLC): Inject onto a C18 Reverse Phase column.

    • Mobile Phase: Acetonitrile:Ammonium Acetate buffer (typically 45:55 for benzamides).

    • Flow: 1.0 mL/min.

    • Collection: Collect the radioactive peak corresponding to the reference standard retention time.

Protocol B: Isotopic Exchange from Iodobenzoyl Precursors

Target Application: Preliminary screening or high-density targets (e.g., perfusion).

Materials:

  • Precursor: Non-radioactive Iodobenzamide (e.g., I-127 IBZM).

  • Catalyst: Copper(II) Sulfate (CuSO4) + Ammonium Sulfate.

  • Reducing Agent: Sodium Metabisulfite (needed for the melt).

Methodology (Solid State Melt):

  • Mixture: Combine 1 mg of Iodobenzoyl precursor with [I-123]NaI and 0.1 mg Ammonium Sulfate in a vial.

  • Evaporation: Evaporate solvent to dryness under Nitrogen.

  • Melt: Heat the residue to 145°C (just above melting point) for 20 minutes.

    • Mechanism:[3][4][5] At this temperature, the C-I bond becomes labile, allowing statistical exchange between I-127 and I-123.

  • Extraction: Cool and dissolve in Ethanol.

  • Purification: HPLC (as above).

    • Critical Note: The specific activity will be low because the final product is diluted with the unreacted I-127 precursor.

Part 4: Quality Control & Data Interpretation

For CNS ligands, Lipophilicity (LogP) and Purity are non-negotiable.

Table 1: QC Parameters for CNS Benzamides

ParameterSpecificationMethodCriticality
Radiochemical Purity > 95%HPLC / TLCHigh. Impurities create background noise in brain images.
Specific Activity > 185 GBq/µmol (5000 Ci/mmol)UV-HPLC Mass Calc.Critical. Low SA leads to receptor saturation (mass effect).
pH 6.5 – 7.5pH StripPhysiological compatibility.
Residual Tin < 5 ppmICP-MS or Limit TestToxicity concern.
LogP (Lipophilicity) 2.0 – 3.5Shake-flask / HPLCDetermines Blood-Brain Barrier (BBB) penetration.
Production Workflow Diagram

Workflow cluster_synthesis Synthesis Phase cluster_purification Purification Phase cluster_qc QC Release Step1 Precursor + [*I]NaI + Oxidant Step2 Reaction (15 min, RT) Step1->Step2 Step3 Quench & Neutralize Step2->Step3 Step4 HPLC Separation (C18 Column) Step3->Step4 Step5 Fraction Collection (UV/Rad Detector) Step4->Step5 Step6 Formulation (Saline/Ethanol <10%) Step5->Step6 QC1 Rad. Purity (>95%) Step6->QC1 QC2 Specific Activity Step6->QC2 Release BATCH RELEASE QC1->Release QC2->Release

Figure 2: End-to-end workflow for the production and release of radiolabeled CNS ligands.

Part 5: Troubleshooting & Expert Insights

1. Low Radiochemical Yield (<50%):

  • Cause: Wet precursor or old oxidant.

  • Solution: Tin precursors are moisture sensitive. Store under Argon at -20°C. Peracetic acid degrades; prepare fresh dilutions daily.

2. "Tail" on HPLC Peak:

  • Cause: Radiolysis of the product.

  • Solution: Add a radical scavenger (e.g., Ascorbic Acid or Gentisic Acid) to the collection vial before HPLC collection. This protects the ligand during solvent evaporation.

3. High Background in Brain Imaging:

  • Cause: Free radioiodine or low lipophilicity.

  • Solution: Ensure free iodide is <2% via Thin Layer Chromatography (TLC). Verify the ligand structure has not been oxidized (e.g., N-oxide formation) which reduces BBB penetration.

References

  • Kung, H. F., et al. (1989). "Synthesis of new bis(aminoalkyl)benzenes as potential brain imaging agents." Journal of Medicinal Chemistry. Link

  • Baldwin, R. M., et al. (1993). "Synthesis and biodistribution of [123I]IBZM: a dopamine D-2 receptor radiotracer." Nuclear Medicine and Biology. Link

  • Coenen, H. H., et al. (2006). "Radioiodination reactions for pharmaceuticals." Springer. Link

  • Lange, R., et al. (2002). "Review of recent advances in the preparation of radioiodinated benzamides." Current Pharmaceutical Design. Link

  • European Pharmacopoeia. "Iobenguane (123I) Injection Monograph." (Standard for iodobenzoyl handling). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (3-Iodophenyl)(6-methylpyridin-3-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (3-Iodophenyl)(6-methylpyridin-3-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this synthesis. Our goal is to empower you with the knowledge to optimize your reaction yields, ensure product purity, and overcome common experimental hurdles.

Introduction to the Synthesis

(3-Iodophenyl)(6-methylpyridin-3-yl)methanone is a valuable building block in medicinal chemistry, often utilized in the synthesis of various therapeutic agents. The formation of the ketone bridge between the 3-iodophenyl and 6-methylpyridin-3-yl moieties can be approached through several synthetic strategies. This guide will focus on a robust and widely applicable method: the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers high functional group tolerance and generally provides good to excellent yields.

Below, we present a plausible and optimized protocol for this synthesis, followed by a comprehensive troubleshooting guide and frequently asked questions to address specific issues you may encounter.

I. Recommended Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details the synthesis of (3-Iodophenyl)(6-methylpyridin-3-yl)methanone from 3-iodobenzoyl chloride and 6-methylpyridine-3-boronic acid.

Experimental Workflow Diagram

Synthesis Workflow Experimental Workflow for Suzuki-Miyaura Coupling cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Reaction Setup cluster_2 Step 3: Coupling Reaction cluster_3 Step 4: Work-up and Extraction cluster_4 Step 5: Purification cluster_5 Step 6: Characterization reagent_prep Prepare solutions of: - 3-iodobenzoyl chloride in anhydrous dioxane - 6-methylpyridine-3-boronic acid in dioxane/water - Aqueous sodium carbonate (base) reaction_setup To a dried Schlenk flask under Argon: 1. Add Pd(PPh3)4 catalyst. 2. Add the solution of 6-methylpyridine-3-boronic acid. 3. Add the aqueous Na2CO3 solution. reagent_prep->reaction_setup Inert Atmosphere coupling 1. Slowly add the 3-iodobenzoyl chloride solution. 2. Heat the mixture to 80-90 °C. 3. Monitor reaction progress by TLC or LC-MS. reaction_setup->coupling Controlled Addition workup 1. Cool the reaction to room temperature. 2. Quench with water. 3. Extract with ethyl acetate. 4. Wash the organic layer with brine. 5. Dry over anhydrous Na2SO4. coupling->workup Reaction Completion purification 1. Concentrate the organic phase in vacuo. 2. Purify the crude product by flash column chromatography. workup->purification Crude Product characterization Characterize the final product by: - 1H NMR - 13C NMR - Mass Spectrometry purification->characterization Pure Product Troubleshooting Tree cluster_reagents Reagent Issues cluster_conditions Condition Issues cluster_catalyst Catalyst Issues start Problem: Low or No Product Yield check_reagents 1. Reagent Integrity Check start->check_reagents check_conditions 2. Reaction Conditions Check start->check_conditions check_catalyst 3. Catalyst Activity Check start->check_catalyst reagent_purity Are starting materials pure and anhydrous? check_reagents->reagent_purity inert_atmosphere Was the reaction under a strict inert atmosphere? check_conditions->inert_atmosphere catalyst_deactivation Did the catalyst deactivate? (e.g., formation of palladium black) check_catalyst->catalyst_deactivation boronic_acid_quality Is the boronic acid of good quality? (Potential for decomposition) solution_reagents Solution: - Use freshly purified reagents. - Dry solvents rigorously. - Use fresh, high-quality boronic acid. reagent_purity->solution_reagents temperature Was the temperature optimal and stable? solution_conditions Solution: - Improve degassing technique. - Calibrate heating mantle. - Use a phase-transfer catalyst if needed. inert_atmosphere->solution_conditions base_solubility Was the base fully dissolved? ligand_choice Is the ligand appropriate? solution_catalyst Solution: - Use a different Pd source or ligand. - Lower the reaction temperature. - Ensure rigorous exclusion of oxygen. catalyst_deactivation->solution_catalyst

Preventing deiodination during cross-coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Deiodination (Protodehalogenation)

"The Case of the Missing Iodine"
Diagnostic Hub: Is it Deiodination?

Before overhauling your reaction conditions, confirm that protodehalogenation (reduction of Ar-I to Ar-H) is the actual culprit. In High-Throughput Experimentation (HTE) and medicinal chemistry, this side reaction is often mistaken for catalyst deactivation.

The Symptom: Your aryl iodide starting material (


) is consumed, but the desired cross-coupled product (

) is low yield.

The Signature: Check your LC-MS for the "Hydride Shift" :

  • Target:

    
     (Starting Material)
    
  • Byproduct:

    
     (Reduced Arene)
    
  • Mass Difference:

    
     (Loss of I, Gain of H)
    

Analyst Note: If you see a mass difference of


 or 

(homocoupling) or simply unreacted starting material, deiodination is not your primary failure mode. Proceed only if you detect significant

.
The Mechanism: The "Hydride Hijack"

To stop deiodination, you must understand how the hydrogen atom infiltrates your catalytic cycle. The primary enemy is the formation of a Palladium-Hydride (Pd-H) species, which intercepts the oxidative addition intermediate.

The Competitive Pathway
  • Desired Path:

    
     undergoes transmetallation  with the boronic acid/amine.
    
  • Failure Path:

    
     encounters a hydride source. The hydride replaces the iodide, followed by rapid reductive elimination to form 
    
    
    
    and regenerate
    
    
    .

Common Hydride Sources:

  • Solvents: Primary/Secondary alcohols (MeOH, iPrOH) via

    
    -hydride elimination.
    
  • Bases: Alkoxides (e.g., NaOEt, NaOiPr) susceptible to

    
    -hydride elimination.
    
  • Impurities: Formates or trace water in the presence of CO sources (DMF decomposition).

DeiodinationMechanism Start Ar-I + Pd(0) OxAdd Oxidative Addition [LnPd(Ar)I] Start->OxAdd Fast TransMet Transmetallation (Desired Path) OxAdd->TransMet + R-B(OH)2 / Base HydrideSource Hydride Source Encounter (Alcohol/Alkoxide) OxAdd->HydrideSource + R-CH(OH)-R' Prod Cross-Coupled Product (Ar-R) TransMet->Prod Reductive Elimination SideProd Deiodinated Byproduct (Ar-H) HydrideSource->SideProd Pd-H Formation -> Reductive Elimination

Figure 1: The Kinetic Fork. Deiodination occurs when the rate of Pd-H formation and subsequent elimination outcompetes the rate of transmetallation.

Solution Matrix: The "Proton Quarantine"

If your diagnostic confirms deiodination, systematically replace components of your reaction using this hierarchy.

ComponentThe Culprit (Avoid) The Fix (Implement) Why?
Solvent Alcohols (MeOH, EtOH, iPrOH), DMF (at high T)Aprotic Non-Polars (Toluene, Dioxane) or Polar Aprotic (THF, DME, MeCN)Alcohols are the #1 source of hydrides via

-elimination. Toluene/Dioxane remove this source entirely.
Base Alkoxides (NaOEt, KOtBu, NaOiPr)Inorganic Carbonates/Phosphates (K₂CO₃, Cs₂CO₃, K₃PO₄)Alkoxides with

-hydrogens can donate H to Pd. Carbonates are "hard" bases that cannot form hydrides.
Ligand Simple Phosphines (PPh₃)Bulky, Electron-Rich (XPhos, SPhos, BrettPhos, P(tBu)₃)Bulky ligands accelerate the desired reductive elimination and crowd out the transition state required for hydride transfer.
Additive Water (Excess)Strictly Anhydrous or Controlled Water (5:1 ratio)While Suzuki requires some water, excess water + certain bases can promote protodehalogenation.
Experimental Protocols
Protocol A: The "High-Fidelity" Suzuki-Miyaura

Use this when your standard conditions yield >10% deiodinated byproduct.

The Logic: This protocol eliminates hydride donors by using an ethereal solvent and an inorganic base. It employs XPhos , which creates a protective steric shell around the Pd center, disfavoring side reactions.

Materials:

  • Aryl Iodide (1.0 equiv)

  • Boronic Acid/Pinacol Ester (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G2 (or Pd(OAc)₂ + XPhos) (2-5 mol%)

  • Base: K₃PO₄ (2.0 equiv) or Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane (Anhydrous)

  • Water: Deionized (degassed)

Step-by-Step:

  • Charge: Add solid reagents (Ar-I, Boronate, Base, Catalyst) to a reaction vial.

  • Inert: Seal and purge with Argon/Nitrogen (3x cycles).

  • Solvate: Add anhydrous 1,4-Dioxane (concentration 0.1 M - 0.2 M).

  • Activate: Add degassed water. Crucial Ratio: 4:1 or 5:1 (Dioxane:Water). Do not use 1:1.

  • Heat: Stir at 60°C - 80°C.

    • Note: Aryl Iodides are reactive; extreme heat (>100°C) often promotes deiodination before coupling can occur.

  • Monitor: Check LCMS at 1 hour.

Protocol B: The "Rescue" Buchwald-Hartwig

Use this for C-N coupling where the amine or base is causing reduction.

The Logic: Amines themselves can act as reducing agents. This protocol uses NaOtBu (which has no


-hydrogens on the 

-carbon relative to the oxygen, making it harder to eliminate, though still possible) or switches to weak inorganic bases if the substrate is extremely sensitive.

Materials:

  • Aryl Iodide[1][2][3][4][5][6][7]

  • Amine (1.2 equiv)

  • Catalyst: BrettPhos Pd G4 or RuPhos Pd G4 (for primary amines)

  • Base: NaOtBu (Standard) or K₂CO₃ (if deiodination persists)

  • Solvent: t-Amyl Alcohol (if solubility is key) or Toluene (Preferred for preventing reduction)

Step-by-Step:

  • Solvent Switch: If currently using iPrOH or EtOH, switch immediately to Toluene or DME .

  • Base Switch: If using NaOEt, switch to NaOtBu . If deiodination continues, switch to Cs₂CO₃ (requires higher temp/longer time but eliminates base-mediated reduction).

  • Temperature: Run at the lowest temperature that permits conversion (often 60-80°C for Ar-I).

Troubleshooting Decision Tree

Use this logic flow to determine your next move.

TroubleshootingTree Start Problem: Low Yield CheckMS Check LCMS for Ar-H (M - 126) Start->CheckMS IsDeiod Is Ar-H Major Byproduct? CheckMS->IsDeiod No No IsDeiod->No No Yes Yes IsDeiod->Yes Yes OtherIssue Investigate Homocoupling or Catalyst Death No->OtherIssue SolventCheck Solvent = Alcohol? Yes->SolventCheck ChangeSolvent Switch to Dioxane/Toluene SolventCheck->ChangeSolvent Yes BaseCheck Base = Alkoxide? SolventCheck->BaseCheck No ChangeBase Switch to K3PO4/Cs2CO3 BaseCheck->ChangeBase Yes LigandCheck Ligand = PPh3? BaseCheck->LigandCheck No ChangeLigand Switch to XPhos/SPhos LigandCheck->ChangeLigand Yes

Figure 2: Troubleshooting Logic Flow. Follow the path to identify the most likely chemical incompatibility.

Frequently Asked Questions (FAQ)

Q: Why is my Aryl Iodide deiodinating but the Aryl Bromide works fine? A: Paradoxically, the high reactivity of Ar-I is the issue. It undergoes oxidative addition to Pd(0) extremely fast. If the next step (transmetallation) is slow—due to steric hindrance or low solubility of the boronic acid—the


 intermediate "waits" in solution. The longer it waits, the higher the probability it will encounter a stray hydride and reduce. Ar-Br adds slower, keeping the steady-state concentration of the vulnerable Pd(II) species lower.

Q: Can I just add more catalyst? A: Usually, no. Adding more catalyst often increases the rate of side reactions if the underlying cause (solvent/base) isn't fixed. In fact, high catalyst loading can sometimes promote homocoupling or dehalogenation if the active species aggregates. Focus on Ligand:Palladium ratio (keep it 1:1 or 2:1 for Buchwald ligands) rather than total metal loading.

Q: I must use an alcohol solvent for solubility. What now? A: Use n-Butanol or t-Amyl alcohol instead of Methanol/Isopropanol. These sterically bulky alcohols are much slower to undergo


-hydride elimination on the metal center. Alternatively, use a biphasic system (Toluene/Water) with a Phase Transfer Catalyst (like TBAB) to handle solubility issues without protic solvents.

Q: Does the choice of Boronic Acid matter? A: Yes. Electron-poor boronic acids transmetallate slower. If your coupling partner is sluggish, the Ar-I has more time to deiodinate. In these cases, switching to a Molander Salt (Trifluoroborate) can sometimes accelerate transmetallation and outcompete the deiodination pathway.

References
  • Mechanistic Insights into Hydrodehalogenation

    • Title: Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides.[8]

    • Source: The Weizmann Institute of Science.[8]

    • URL
  • Troubleshooting Dehalogenation

    • Title: Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.
    • Source: Benchchem.[7][9]

    • URL
  • Title: Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes.
  • Buchwald-Hartwig Specifics

    • Title: Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water.[10]

    • Source: Novartis OAK.
    • URL

Sources

Technical Support Center: TLC Mobile Phase Optimization for Iodobenzoyl Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support center for the chromatographic analysis of iodobenzoyl pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this unique class of compounds. Iodobenzoyl pyridines, which often serve as key intermediates in pharmaceutical development, present specific challenges in thin-layer chromatography (TLC) due to their combination of a basic pyridine moiety, a bulky iodobenzoyl group, and potentially other functional groups that can impart acidic or strong hydrogen-bonding characteristics.[1][2][3]

This document provides in-depth, practical troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to rationally design and optimize your TLC methods for reliable reaction monitoring, purity assessment, and preparative separation planning.

Troubleshooting Guide: Common Problems & Solutions

This section addresses the most common issues encountered during the TLC analysis of iodobenzoyl pyridines in a direct question-and-answer format.

Question: My spot is stuck at the baseline (Rf ≈ 0). What does this mean and what should I do?

Answer: An Rf value near zero indicates that your compound has a very strong affinity for the stationary phase (typically polar silica gel) and a very low affinity for the mobile phase.[4][5] In short, your mobile phase is not polar enough to move the compound up the plate.

  • Causality: The polar functional groups on your iodobenzoyl pyridine (e.g., the pyridine nitrogen, amide linkages, or any carboxylic acids) are adsorbing strongly to the acidic silanol groups (Si-OH) of the silica gel stationary phase.[6] The non-polar mobile phase you've selected cannot effectively compete for these interaction sites to elute the compound.

  • Systematic Solution:

    • Increase Mobile Phase Polarity Gradually: The most common starting point for many compounds is a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate (EtOAc).[7][8] If you started with 10% EtOAc in Hexanes, incrementally increase the concentration of the polar component. Try 20% EtOAc, then 30%, and so on.

    • Introduce a Stronger Polar Solvent: If even 100% ethyl acetate is insufficient, your compound is very polar. A more polar solvent is needed. A common next step is to add a small amount of methanol (MeOH) to your mobile phase. For example, start with a mobile phase of 95:5 Dichloromethane (DCM):MeOH and adjust the ratio as needed.[9]

    • Consider Additives: If your compound is basic (due to the pyridine ring), it may be protonated by the acidic silica gel, causing it to bind very strongly. Adding a small amount of a basic modifier like triethylamine (TEA) or ammonia (typically 0.5-2%) to the mobile phase can neutralize these acidic sites and dramatically improve mobility.[10]

Question: My spot ran with the solvent front (Rf ≈ 1). How do I correct this?

Answer: An Rf value near one is the opposite problem: your mobile phase is too polar.[7] Your compound is spending too much time dissolved in the mobile phase and is not interacting sufficiently with the stationary phase.

  • Causality: The high polarity of the solvent system completely outcompetes the stationary phase for interaction with your compound. The compound is effectively "washed" up the plate without undergoing a proper chromatographic separation.

  • Systematic Solution:

    • Decrease Mobile Phase Polarity: If you are using a solvent mixture, decrease the proportion of the more polar component. For example, if 50% EtOAc in Hexanes resulted in an Rf of 1, try reducing it to 20% or 10%.

    • Switch to a Less Polar Solvent System: If you started with a polar system like DCM/MeOH, switch to a less polar combination, such as Hexanes/EtOAc or Toluene/EtOAc.[11] Consulting an eluotropic series table can help you select a solvent with lower elution strength.[12]

Question: My spots are streaking or "tailing" badly. How can I get sharp, defined spots?

Answer: This is arguably the most frequent issue with pyridine-containing compounds on silica gel. Tailing occurs when a portion of the analyte spot lags behind the main spot, creating a comet-like streak.[10][13]

  • Causality & Solutions:

    • Strong Acid-Base Interactions (Most Common Cause): The basic nitrogen atom on the pyridine ring can interact strongly with the acidic silanol groups on the silica gel surface. This leads to non-ideal adsorption/desorption kinetics, causing tailing.[10][14]

      • Solution: Add a basic modifier to your mobile phase. A small amount (0.5-2%) of triethylamine (TEA) or ammonia solution will compete for the acidic sites on the silica, preventing your basic compound from binding too strongly and resulting in sharper spots.[10][14]

    • Acidic Functional Groups: Some iodobenzoyl pyridines may also contain acidic protons (e.g., a carboxylic acid).[1] These can also cause tailing.

      • Solution: If your compound is acidic, add a small amount (0.5-2%) of a volatile acid like acetic acid or formic acid to the mobile phase. This protonates your compound, reducing its interaction with the stationary phase.[10][13]

    • Sample Overloading: Applying too much sample to the plate is a common cause of streaking for any compound.[13][15][16] The stationary phase becomes saturated at the point of application, and the excess compound is poorly resolved.

      • Solution: Dilute your sample and apply a smaller spot. The ideal spot size on the baseline should be 1-2 mm in diameter.[5]

    • Inappropriate Spotting Solvent: If you dissolve your sample in a very polar solvent (like pure methanol) for spotting, it can interfere with the initial binding to the stationary phase, causing a distorted spot.[13]

      • Solution: Dissolve your sample in a less polar solvent that is volatile, such as dichloromethane or acetone, whenever possible.[5]

Question: The separation between my product and a starting material is very poor (ΔRf is too small). How can I improve the resolution?

Answer: Poor resolution means the mobile phase is not selective enough for your mixture. Simply making the solvent system more or less polar might not be enough; you need to change the nature of the solvent interactions.

  • Causality: Different solvents interact with compounds via different mechanisms (e.g., dipole-dipole, hydrogen bonding). If two compounds have similar polarity, you need a solvent system that can exploit subtle differences in their structure.

  • Systematic Solution:

    • Change Solvent Selectivity: Instead of just adjusting the ratio of a Hexane/EtOAc system, try a completely different solvent family. For example, maintain a similar overall polarity but switch to a system based on Dichloromethane/Methanol, Toluene/Acetone, or Diethyl Ether.[11][17] These solvents have different hydrogen bonding and dipole characteristics that may interact differently with your compounds.

    • Use Ternary Mixtures: A three-component mobile phase can offer fine control. For instance, a Hexane/DCM/EtOAc mixture allows you to adjust polarity and selectivity simultaneously.

    • Consider a Different Stationary Phase: While over 80% of separations are done on silica, if you cannot achieve separation, consider an alternative like alumina (which is basic and good for separating basic compounds) or a reversed-phase (C18) plate if your compounds are non-polar.[17]

Frequently Asked Questions (FAQs)

What is an ideal Rf value for a single spot? For effective separation and accurate identification, an Rf value between 0.2 and 0.8 is generally recommended.[6][18] An ideal target for the main compound of interest is often around 0.3 to 0.6, as this range typically provides the best resolution from impurities that may be near the baseline or the solvent front.[19]

How do I choose a starting solvent system? A good, universal starting point for a compound of unknown polarity is a 1:1 mixture of a non-polar solvent and a medium-polarity solvent, such as 1:1 Hexanes:Ethyl Acetate.[7] Run a preliminary TLC plate. Based on the result, you can quickly decide whether to increase or decrease polarity. For more polar compounds, starting with 100% EtOAc or 5% MeOH in DCM is a reasonable approach.[9]

What is the proper way to prepare a TLC chamber? Proper chamber saturation is critical for reproducible results.[11] Place a piece of filter paper against the inside wall of the chamber, ensuring it doesn't touch where the plate will be. Add the mobile phase to a depth of about 0.5 cm, cap the chamber, and gently swirl it to saturate the filter paper. Let the chamber equilibrate for 5-10 minutes before inserting your plate. This ensures the atmosphere inside is saturated with solvent vapors, which prevents the solvent from evaporating off the plate as it runs, leading to more consistent Rf values.[11]

How do I correctly calculate the Retention Factor (Rf)? The Rf is a ratio and is calculated with the following formula:[4][20][21][22] Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

Both distances must be measured from the origin (the initial spotting line).[4][20] It is crucial to mark the solvent front with a pencil immediately after removing the plate from the chamber, as it will evaporate quickly.[22]

Data & Protocols

Table 1: Common TLC Solvents and Their Properties

This table lists common solvents in an eluotropic series (ordered by increasing polarity on silica gel), which can guide your selection.

SolventPolarity Index (P')Elution Strength (ε°) on SilicaBoiling Point (°C)
n-Hexane0.10.0169
Toluene2.40.22111
Dichloromethane (DCM)3.10.3240
Diethyl Ether2.80.3835
Ethyl Acetate (EtOAc)4.40.4877
Acetone5.10.5356
2-Propanol3.90.6382
Ethanol4.30.6878
Methanol (MeOH)5.10.7365
Acetic Acid6.2>0.73 (High)118

Data compiled from various chromatography resources. Polarity Index and Elution Strength are relative measures and can vary slightly depending on the source.[12][23]

Protocol 1: Systematic Mobile Phase Optimization Workflow

This protocol outlines a logical progression for developing a new TLC method from scratch.

  • Spotting: Dissolve your sample in a volatile solvent (e.g., DCM). Spot lightly on a silica gel plate.

  • Initial Screen: Develop the plate in a mid-polarity solvent system (e.g., 7:3 Hexanes:EtOAc).

  • Analyze Rf:

    • If Rf is too low (<0.2), increase polarity (e.g., 5:5 Hexanes:EtOAc).

    • If Rf is too high (>0.8), decrease polarity (e.g., 9:1 Hexanes:EtOAc).

  • Troubleshoot Spot Shape:

    • If spots are tailing, prepare a new mobile phase with 1% triethylamine (for basic compounds) or 1% acetic acid (for acidic compounds) and re-run.

  • Optimize Resolution: If separation is poor, keep the polarity similar but change the solvent class (e.g., switch from Hexanes:EtOAc to a DCM:MeOH or Toluene:Acetone system that gives a similar Rf for the main spot).

  • Confirmation: Once an optimal system is found, confirm the separation is reproducible.

Diagram: Mobile Phase Optimization Workflow

TLC_Optimization Start Start: Spot Sample on TLC Plate InitialRun Run TLC in 7:3 Hexanes:EtOAc Start->InitialRun AnalyzeRf Analyze Rf Value InitialRun->AnalyzeRf Rf_Low Rf < 0.2 (Stuck at Baseline) AnalyzeRf->Rf_Low Too Low Rf_High Rf > 0.8 (At Solvent Front) AnalyzeRf->Rf_High Too High Rf_Good 0.2 < Rf < 0.8 AnalyzeRf->Rf_Good Good IncreasePolarity Increase Polarity (e.g., more EtOAc or add MeOH) Rf_Low->IncreasePolarity IncreasePolarity->InitialRun Re-run DecreasePolarity Decrease Polarity (e.g., less EtOAc) Rf_High->DecreasePolarity DecreasePolarity->InitialRun Re-run AnalyzeShape Analyze Spot Shape Rf_Good->AnalyzeShape Tailing Spot Tailing / Streaking AnalyzeShape->Tailing Poor Shape SharpSpot Sharp, Round Spot AnalyzeShape->SharpSpot Good Shape AddModifier Add Modifier: - 1% TEA for Bases - 1% Acetic Acid for Acids Tailing->AddModifier AddModifier->InitialRun Re-run AnalyzeRes Analyze Resolution (ΔRf) SharpSpot->AnalyzeRes PoorRes Poor Resolution AnalyzeRes->PoorRes Poor GoodRes Good Resolution AnalyzeRes->GoodRes Good ChangeSelectivity Change Solvent Selectivity (e.g., EtOAc -> DCM/MeOH) PoorRes->ChangeSelectivity ChangeSelectivity->InitialRun Re-run End Optimal System Found GoodRes->End

Caption: A systematic workflow for TLC mobile phase optimization.

References

  • Khan Academy. (n.d.). Calculating retention factors for TLC (video). Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Chemistry Online @ UTSC. Retrieved from [Link]

  • Parry, D. (1980). Selection of solvents for thin-layer chromatography by means of a simple ranking system based on dielectric constants. Xenobiotica. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 15). Understanding Rf Values in Chromatography: A Step-by-Step Guide. Retrieved from [Link]

  • LabXchange. (2024, January 25). Lab Procedure: Thin Layer Chromatography. Retrieved from [Link]

  • Reddit. (2022, September 6). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation? r/OrganicChemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Department of Chemistry. Retrieved from [Link]

  • benchflydotcom. (2009, August 6). How to calculate an Rf value [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 8). 2.3C: The Retention Factor. Retrieved from [Link]

  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from [Link]

  • ResearchGate. (2013, November 1). Tailing in TLC - can anyone help?. Retrieved from [Link]

  • ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]

  • LinkedIn. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]

  • OperaChem. (2024, February 24). TLC-Thin Layer Chromatography. Retrieved from [Link]

  • Morlock, G. (2004). New HPTLC Method, with Systematic Mobile-Phase Optimization, for Determination of Six Apolar Heterocyclic Aromatic Amines. Semantic Scholar. Retrieved from [Link]

  • Poznan University of Technology. (n.d.). Lab.2. Thin-layer chromatography. Retrieved from [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • Reddit. (2021, February 5). Why does tailing happen in TLC?. r/chemhelp. Retrieved from [Link]

  • ResearchGate. (n.d.). The Eluotropic Series of Solvents and Solvent. Retrieved from [Link]

  • Morlock, G. (2007). New HPTLC method, with systematic mobile-phase optimization, for determination of six apolar heterocyclic aromatic amines. AKJournals. Retrieved from [Link]

  • PubChem. (n.d.). 3-[(2-Iodobenzoyl)amino]pyridine-2-carboxylic acid. Retrieved from [Link]

  • Muthyala, R., et al. (2009). Phenethyl pyridines with non-polar internal substituents as selective ligands for estrogen receptor beta. PubMed. Retrieved from [Link]

  • Ozerov, O. V., et al. (2004). Aromatic vs aliphatic C-H cleavage of alkyl-substituted pyridines by (PNPiPr)Re compounds. PubMed. Retrieved from [Link]

  • Reddit. (2020, August 9). Why isn't pyridine a good solvent for an Sn2 reaction? Isn't it polar aprotic?. Retrieved from [Link]

Sources

Validation & Comparative

Mass Spectrometry Fragmentation Pattern of Iodobenzoyl Pyridines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Iodobenzoyl pyridines serve as critical electrophilic intermediates in the synthesis of privileged medicinal scaffolds. Their structural integrity is defined by two competing electronic domains: the electron-deficient pyridine ring and the polarizable, labile carbon-iodine (C–I) bond.

This guide provides an in-depth analysis of the fragmentation dynamics of these compounds. Unlike their chlorinated or brominated analogs, iodobenzoyl pyridines exhibit a unique "Iodine-First" fragmentation hierarchy under Electron Ionization (EI) and Collision-Induced Dissociation (CID), driven by the low bond dissociation energy (BDE) of the C–I bond (~53 kcal/mol) compared to the C–Br (~68 kcal/mol) or C–Cl (~81 kcal/mol) bonds.

The Comparative Landscape

To accurately identify these compounds, one must distinguish between regioisomers and halogenated analogs. The following analysis contrasts the performance and spectral fingerprints of these variants.

Isomeric Differentiation (2-, 3-, vs. 4-Iodobenzoyl Pyridines)

The position of the carbonyl attachment to the pyridine ring (ortho, meta, para) significantly alters the fragmentation abundance, though the primary pathways remain similar.

Feature2-Iodobenzoyl Pyridine (Ortho)3- / 4-Iodobenzoyl Pyridine (Meta/Para)Mechanistic Cause
Molecular Ion (

) Stability
LowerHigherOrtho-effect: Proximity of Pyridine-N lone pair to Carbonyl-C destabilizes the parent ion.

Intensity
HighModerateSteric relief in the ortho-isomer promotes rapid halogen loss.
McLafferty Rearrangement Possible (if alkylated)NegligibleNitrogen lone pair accessibility facilitates H-transfer in ortho-isomers (less relevant for pure aryl ketones).
The Halogen Effect: Iodine vs. Bromine/Chlorine

In drug development, switching halogens is a common strategy to tune metabolic stability. In MS, this switch drastically changes the spectrum.

  • Iodine (The "Soft" Target): The C–I bond is the "weakest link." Spectra are dominated by fragment ions resulting from iodine loss (

    
    ). The molecular ion is often weak.
    
  • Bromine/Chlorine (The "Hard" Targets): Stronger bonds mean the molecular ion (

    
    ) is more intense. Isotopic patterns are diagnostic (
    
    
    
    roughly 1:1;
    
    
    roughly 3:1). Iodine is monoisotopic (
    
    
    ), making its loss a clean shift of 126.9 Da.

Experimental Protocol: Self-Validating Workflows

To ensure reproducible fragmentation data, the following protocols for GC-MS (EI) and LC-MS/MS (ESI) are recommended.

Gas Chromatography - Mass Spectrometry (EI)
  • Ionization Energy: 70 eV (Standard).[1]

  • Source Temperature:

    
    . Note: Higher temperatures (
    
    
    
    ) may induce thermal degradation of the labile C–I bond before ionization, leading to false "de-iodinated" peaks.
  • Validation Step: Inject a standard of iodobenzene prior to analysis. If the ratio of

    
     77 (
    
    
    
    ) to
    
    
    204 (
    
    
    ) exceeds 20%, your source temperature is too high, causing thermal pyrolysis.
Liquid Chromatography - MS/MS (ESI)
  • Mode: Positive Ion (

    
    ).[2]
    
  • Collision Energy (CE): Stepped CE (15, 30, 45 eV).

  • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid. Avoid ammonium buffers if possible, as adducts can suppress the protonated species.

Fragmentation Pathways & Mechanism[1][2][4][5][6][7]

The fragmentation of iodobenzoyl pyridines (MW


 309 Da) follows a predictable cascade. The pathway is governed by the stability of the acylium ion and the weakness of the C-I bond.
Primary Fragmentation Events (EI & CID)
  • Homolytic Iodine Cleavage (The Dominant Path): The radical cation

    
     (m/z 309) undergoes rapid homolytic cleavage of the C–I bond. This yields the benzoylpyridine cation (
    
    
    
    182) and an iodine radical (
    
    
    ).
    • Observation: This is often the Base Peak in EI spectra.

  • 
    -Cleavage (Acylium Formation): 
    Cleavage adjacent to the carbonyl group can occur on either side.
    
    • Path A: Formation of the iodobenzoyl cation (

      
       231).
      
    • Path B: Formation of the pyridyl cation (

      
       78).
      
    • Insight: Path A is favored if the positive charge is better stabilized by the iodophenyl ring, but the electron-withdrawing iodine often destabilizes this, making Path B or the Iodine loss more competitive.

  • CO Elimination (Decarbonylation): The benzoylpyridine cation (

    
     182) subsequently loses a neutral CO molecule (28 Da) to form a phenyl-pyridine species (
    
    
    
    154).
Visualization of Fragmentation Logic

The following diagram illustrates the competing pathways for a generic 4-(4-iodobenzoyl)pyridine.

FragmentationPathway Parent Molecular Ion (M+) m/z 309 DeIodo [M - I]+ Benzoylpyridine Cation m/z 182 Parent->DeIodo Homolytic Cleavage - I• (127 Da) IodoBenzoyl Iodobenzoyl Cation [I-C6H4-CO]+ m/z 231 Parent->IodoBenzoyl α-Cleavage - Pyridyl Radical Pyridyl Pyridyl Cation [C5H4N]+ m/z 78 Parent->Pyridyl α-Cleavage - Iodobenzoyl Radical PhenylPyridine Phenyl-Pyridine [C11H9N]+ m/z 154 DeIodo->PhenylPyridine Decarbonylation - CO (28 Da) Benzyne Benzyne/Pyridyne Fragments m/z < 77 IodoBenzoyl->Benzyne Fragmentation PhenylPyridine->Benzyne Ring Opening - HCN

Caption: Figure 1. Primary fragmentation tree for Iodobenzoyl Pyridine under 70 eV EI. The bold path indicates the thermodynamically favored route driven by C-I bond lability.

Summary Data Table: Diagnostic Ions

The following table summarizes the key diagnostic ions expected in the mass spectrum of 4-(4-iodobenzoyl)pyridine.

m/z (approx)Ion IdentityOrigin / MechanismRelative Abundance (Est.)
309

Molecular IonMedium (10-40%)
231

Iodobenzoyl cation (

-cleavage)
Low-Medium
182

Loss of Iodine radicalHigh / Base Peak
154

Loss of CO from m/z 182High
127

Iodine cation (Rare in EI, possible)Low
105

Benzoyl cation (only if de-iodinated first)Variable
78

Pyridyl cationMedium
51

Aromatic ring fragmentationHigh (Low mass noise)

References

  • NIST Mass Spectrometry Data Center. Standard Reference Database 1A v17. National Institute of Standards and Technology.[3] Available at: [Link]

  • McLafferty, F. W., & Turecek, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard text for fragmentation rules).

  • Smith, R. M. (2004). "Understanding Mass Spectra: A Basic Approach." Wiley-Interscience.
  • Shimadzu Corporation. "GC-MS Analysis of Halogenated Compounds." Application News. Available at: [Link]

Sources

Comparative Guide: Reactivity Profiles of 3-Iodo vs. 4-Iodo Benzoylpyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

Benzoylpyridines are "privileged structures" in medicinal chemistry, serving as robust scaffolds for kinase inhibitors, GPCR ligands, and tubulin polymerization inhibitors. The introduction of an iodine handle allows for rapid diversification via cross-coupling or metalation.

However, the choice between 3-iodo (meta) and 4-iodo (para) isomers is rarely arbitrary. It dictates reaction kinetics, solubility profiles, and the geometric vector of the final drug candidate.

Scope of Comparison: This guide compares the two most prevalent isomers where the iodine is located on the benzoyl (phenyl) ring:

  • Isomer A (Meta): (3-iodophenyl)(pyridin-x-yl)methanone

  • Isomer B (Para): (4-iodophenyl)(pyridin-x-yl)methanone

Note: While the pyridine nitrogen position (2, 3, or 4) influences the overall electronics, the relative reactivity differences between the 3-iodo and 4-iodo phenyl moieties described below remain constant due to intrinsic Hammett substituent effects.

Electronic Landscape & Physical Properties

The reactivity difference is fundamentally rooted in how the carbonyl bridge communicates with the iodine atom.

Electronic Activation (Hammett Principles)

The carbonyl group (


) is a strong electron-withdrawing group (EWG). Its ability to activate the C-I bond for oxidative addition (in Pd-catalysis) depends on its position relative to the iodine.
Feature3-Iodo (Meta)4-Iodo (Para)Mechanistic Impact
Electronic Effect Inductive (

) only.
Inductive (

) + Resonance (

)
.
Para-substitution allows the carbonyl to withdraw electron density directly from the C-I carbon via resonance.
C-I Bond Polarization Moderate.High.The C-I bond in the 4-isomer is more electron-deficient.
LUMO Energy Higher.Lower.Lower LUMO facilitates faster nucleophilic attack or Pd(0) insertion.
Solubility & Crystallinity (Process Chemistry)

For library synthesis, solubility is often the bottleneck.

  • 4-Iodo (Para): High symmetry leads to efficient crystal packing. These isomers typically exhibit higher melting points and lower solubility in ethereal solvents (THF, Et2O).

  • 3-Iodo (Meta): The "kinked" geometry disrupts crystal lattice energy. These isomers are generally more soluble , making them superior for high-concentration flow chemistry or low-temperature lithiation where precipitation is a risk.

Reactivity Profile: Palladium-Catalyzed Coupling[1][2]

The most common application for these scaffolds is Suzuki-Miyaura or Sonogashira coupling.

Oxidative Addition Kinetics

The rate-determining step (RDS) for aryl iodides is often oxidative addition.

  • 4-Iodo Advantage: Due to the resonance withdrawal described above, the 4-iodo isomer undergoes oxidative addition with Pd(0) roughly 2–5x faster than the 3-iodo isomer under identical conditions.

  • 3-Iodo Behavior: While slower, it is still an aryl iodide (highly reactive). It may require slightly higher temperatures or more active ligands (e.g., SPhos, XPhos) if the boronic acid partner is sterically hindered.

Mechanistic Pathway Visualization

The following diagram illustrates the resonance contribution that accelerates the 4-iodo reaction.

G cluster_0 4-Iodo (Para) Activation cluster_1 3-Iodo (Meta) Activation Para 4-Iodo-Benzoylpyridine Resonance Resonance Structure (Carbanion stabilized) Para->Resonance e- withdrawal Pd_Complex Pd(II) Oxidative Addition Complex Resonance->Pd_Complex Fast Insertion Meta 3-Iodo-Benzoylpyridine Induction Inductive Effect Only Meta->Induction Pd_Complex_Meta Pd(II) Oxidative Addition Complex Induction->Pd_Complex_Meta Slower Insertion

Caption: Comparative activation pathways. The 4-iodo isomer benefits from resonance stabilization, lowering the activation energy for Pd-insertion.

Reactivity Profile: Lithium-Halogen Exchange[3][4]

When converting the iodide to a nucleophile (via


-BuLi or 

-PrMgCl), the rules change.
Stability of the Metallated Species
  • Exchange Rate: Iodine-Lithium exchange is extremely fast (diffusion-controlled) for both isomers.

  • Temperature Control:

    • 3-Iodo: Requires strict temperature control (

      
      ). The resulting anion is meta to the carbonyl. If the temperature rises, the lithiated species can attack its own carbonyl (intermolecularly) or undergo "ortho-lithiation" adjacent to the carbonyl, leading to complex mixtures.
      
    • 4-Iodo: The anion is spatially distant from the carbonyl. It is generally more robust, allowing for exchange at slightly higher temperatures (

      
       to 
      
      
      
      ) in flow systems.
The "Directed Ortho Metalation" (DoM) Risk

The carbonyl group is a DoM director.

  • Risk for 3-Iodo: High. The position ortho to the carbonyl (position 2) is also ortho to the iodine (position 3). Competitive deprotonation can occur.

  • Risk for 4-Iodo: Low. The directing effects do not synergize with the halogen position.

Experimental Protocols

Standardized Suzuki Coupling (High Throughput)

Use this protocol for comparative data generation.

Reagents:

  • Substrate (1.0 equiv)

  • Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (3 mol%)
    
  • Base:

    
     (2M aqueous, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (

    
     concentration)
    

Workflow:

  • Degas solvents with nitrogen for 15 mins (Critical for iodides to prevent homocoupling).

  • Charge reactor with substrate, boronic acid, and catalyst.

  • Add solvent and aqueous base.[1]

  • Heat to

    
    .
    
    • Checkpoint: 4-iodo isomer typically reaches >95% conversion in 2–4 hours .

    • Checkpoint: 3-iodo isomer typically reaches >95% conversion in 4–8 hours .

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
Lithium-Halogen Exchange (Flow/Batch)

Reagent:


-PrMgCl

LiCl (TurboGrignard) is recommended over

-BuLi for benzoylpyridines to prevent nucleophilic attack on the ketone.
  • Cool substrate in THF to

    
     (4-iodo) or 
    
    
    
    (3-iodo).
  • Add

    
    -PrMgCl
    
    
    
    LiCl (1.1 equiv) dropwise.
  • Stir for 15 mins (Iodine exchange is fast).

  • Quench immediately with electrophile (e.g., aldehyde, DMF). Do not hold the anion for extended periods.

Decision Matrix: Which Isomer to Choose?

Use the following logic flow to select the correct isomer for your drug discovery campaign.

DecisionTree Start Start: Select Isomer Geo Is specific geometry required for binding pocket? Start->Geo YesGeo Yes Geo->YesGeo NoGeo No (Scaffold Hopping) Geo->NoGeo SelectGeo Select dictated isomer (3-I or 4-I) YesGeo->SelectGeo Solubility Is solubility limiting (>100mg scale)? NoGeo->Solubility HighSol Yes: Need High Solubility Solubility->HighSol LowSol No: Standard Scale Solubility->LowSol Select3 Select 3-Iodo (Meta) (Better Solubility) HighSol->Select3 Select4 Select 4-Iodo (Para) (Faster Reaction / Easier Purification) LowSol->Select4

Caption: Strategic selection guide balancing geometric requirements against process chemistry constraints.

References

  • Suzuki Reaction Mechanisms & Rate Studies

    • Suzuki, A.[1] (2011).[2] "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture)." Angewandte Chemie International Edition.

    • Comparison of Aryl Halide Reactivity: Organic Chemistry Portal.[3] "Suzuki Coupling."[3][4][5] Link

  • Lithium-Halogen Exchange Kinetics

    • Knochel, P., et al.[2] (2018).[2] "Metalation and Halogen-Lithium Exchange of Sensitive Substrates." Ludwig-Maximilians-Universität München.[2] Link

    • Bailey, W. F., & Patricia, J. J.[6] (1988).[7] "The mechanism of the lithium-halogen interchange reaction: A review of the literature." Journal of Organometallic Chemistry.

  • Substituent Effects (Hammett Equation)
  • Benzoylpyridine Synthesis & Properties

    • NII Japan. "Autoxidation of Di-4-pyridyl-(3-(4-pyridyl)-pyridin-4-yl)methane." (Discusses solubility differences in pyridyl-methane/ketone isomers). Link

Sources

A Researcher's Guide to 13C NMR Chemical Shifts for 2-Methyl-5-Substituted Pyridines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural nuances of heterocyclic compounds is paramount. The pyridine scaffold, in particular, is a ubiquitous motif in pharmaceuticals and agrochemicals. Nuclear Magnetic Resonance (NMR) spectroscopy, and specifically 13C NMR, serves as an indispensable tool for elucidating the electronic environment of carbon atoms within these molecules. This guide provides a comparative analysis of the 13C NMR chemical shifts for a series of 2-methyl-5-substituted pyridines, offering experimental data and a theoretical framework to aid in structural characterization and analysis.

The strategic placement of a methyl group at the 2-position and a variable substituent at the 5-position allows for a systematic investigation into how electronic effects are transmitted through the pyridine ring. The interplay of inductive and resonance effects, dictated by the nature of the 5-substituent, directly influences the electron density at each carbon atom, resulting in characteristic shifts in their 13C NMR signals. This guide will delve into these principles, present a compilation of experimental data, and provide a standardized protocol for acquiring high-quality 13C NMR spectra for this class of compounds.

The Bedrock of Analysis: Substituent Effects on 13C NMR Chemical Shifts in Pyridines

The chemical shift of a carbon nucleus in a 13C NMR spectrum is exquisitely sensitive to its local electronic environment. In aromatic systems like pyridine, the introduction of a substituent disrupts the electron distribution of the ring, leading to predictable upfield (shielding) or downfield (deshielding) shifts of the carbon signals. These changes are primarily governed by two fundamental electronic phenomena: inductive and resonance (or mesomeric) effects.

  • Inductive Effects: These are transmitted through the sigma (σ) bonds and are related to the electronegativity of the substituent. Electron-withdrawing groups (EWGs) pull electron density away from the ring, deshielding the carbon nuclei and causing their signals to shift downfield to higher ppm values. Conversely, electron-donating groups (EDGs) push electron density into the ring, shielding the carbons and shifting their signals upfield to lower ppm values. The inductive effect weakens with distance from the substituent.

  • Resonance Effects: These are transmitted through the pi (π) system of the aromatic ring and involve the delocalization of electrons. Substituents with lone pairs of electrons (e.g., -NH2, -OH, -OR) can donate electron density into the ring through resonance, causing significant shielding, particularly at the ortho and para positions. Conversely, substituents with π-bonds to electronegative atoms (e.g., -NO2, -CN, -C=O) can withdraw electron density from the ring via resonance, leading to deshielding of the ortho and para carbons.

In the context of 2-methyl-5-substituted pyridines, the substituent at the 5-position is para to C-2 and meta to C-3 and C-6. Therefore, we expect to see the most pronounced electronic effects at the C-2, C-4, and C-6 positions due to resonance effects, and a more attenuated inductive effect at all ring carbons.

Comparative Analysis of Experimental 13C NMR Data

The following table summarizes the experimental 13C NMR chemical shifts (in ppm) for a series of 2-methyl-5-substituted pyridines, referenced to a common solvent, typically deuterated chloroform (CDCl3). The data has been compiled from various reputable sources to provide a comparative overview.

Substituent (at C-5)C-2C-3C-4C-5C-62-CH3Other Carbons
-H 157.5121.7135.9122.9149.224.5-
-CH3 156.4122.6136.5130.6148.924.15-CH3: 17.8
-CH2CH3 156.5122.4136.1136.5148.924.2-CH2-: 25.8, -CH3: 15.6
-F 158.1123.0123.6 (d)158.7 (d)140.2 (d)24.1-
-Br 157.9124.3138.9118.5150.924.7-
-NH2 155.6122.0138.2138.8138.823.9-
-C(O)CH3 158.4122.9135.2132.0149.824.6-C=O: 196.8, -CH3: 26.6
-CH=CH2 157.3122.0135.9132.8149.324.4=CH-: 135.1, =CH2: 116.1

Note: Chemical shifts can vary slightly depending on the solvent and concentration. Data is presented as a representative guide. (d) indicates a doublet due to C-F coupling.

Interpreting the Trends: A Deeper Dive

Observing the data in the table reveals clear trends that align with the electronic principles discussed earlier:

  • Electron-Donating Groups: The amino (-NH2) and alkyl (-CH3, -CH2CH3) groups are electron-donating. The amino group, a strong resonance donor, causes a noticeable upfield shift at C-2 and C-6 compared to the parent 2-methylpyridine. The alkyl groups, being weak inductive donors, have a more modest effect.

  • Electron-Withdrawing Groups: The bromo (-Br), and acetyl (-C(O)CH3) groups are electron-withdrawing. The acetyl group, a strong resonance and inductive withdrawing group, causes a significant downfield shift for all ring carbons, most notably for C-5 (the ipso-carbon) and C-3/C-6. The halogens exhibit a more complex behavior due to the interplay of their inductive withdrawal and resonance donation, with the inductive effect generally dominating for bromine.

A Standardized Protocol for Acquiring High-Quality 13C NMR Spectra

To ensure the reproducibility and accuracy of 13C NMR data for this class of compounds, adherence to a standardized experimental protocol is crucial.

I. Sample Preparation

  • Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities.

  • Solvent Selection: Use a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl3) is a common choice for these compounds.

  • Concentration: Prepare a solution with a concentration of 20-50 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

II. NMR Spectrometer Setup and Acquisition

  • Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

  • Probe Tuning: Tune and match the probe for the 13C frequency.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Pulse Program: Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: Set a spectral width of approximately 200-250 ppm.

    • Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient.

    • Relaxation Delay (d1): Use a relaxation delay of 2-5 seconds to ensure full relaxation of the carbon nuclei, especially quaternary carbons.

    • Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 to 4096) is required to achieve an adequate signal-to-noise ratio.

III. Data Processing

  • Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Carefully phase the spectrum and perform a baseline correction to obtain a flat baseline.

  • Chemical Shift Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm.

Visualizing the Workflow

The following diagram illustrates the key stages of the experimental workflow for acquiring and analyzing the 13C NMR spectra of 2-methyl-5-substituted pyridines.

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_processing Data Processing & Analysis P1 Weigh Compound P2 Dissolve in Deuterated Solvent P1->P2 P3 Add TMS Standard P2->P3 P4 Transfer to NMR Tube P3->P4 N1 Tune and Shim Spectrometer P4->N1 N2 Set Acquisition Parameters N1->N2 N3 Acquire FID N2->N3 D1 Fourier Transform N3->D1 D2 Phase and Baseline Correction D1->D2 D3 Reference to TMS D2->D3 D4 Peak Picking & Integration D3->D4 D5 Structural Assignment D4->D5

Caption: Experimental workflow for 13C NMR analysis.

Conclusion

This guide provides a foundational understanding and a practical resource for the analysis of 13C NMR spectra of 2-methyl-5-substituted pyridines. The presented experimental data, coupled with the theoretical explanation of substituent effects, empowers researchers to interpret their own spectra with greater confidence. By following the standardized experimental protocol, scientists can ensure the acquisition of high-quality, reproducible data, which is the cornerstone of robust scientific inquiry in the fields of chemical research and drug development. The systematic comparison of chemical shifts across a range of substituents offers a valuable tool for predicting the electronic properties of novel pyridine derivatives and for the unambiguous confirmation of their chemical structures.

References

  • Breitmaier, E., & Voelter, W. (2009). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. John Wiley & Sons.
  • Levy, G. C., & Lichter, R. L. (1979). Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy. John Wiley & Sons.
  • Kalman, R. E. (Ed.). (2011). 13C NMR Spectroscopy. In Methods in Molecular Biology (Vol. 704). Humana Press.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • PubChem. National Center for Biotechnology Information. [Link]

Navigating the Spectroscopic Landscape: A Comparative Guide to the UV-Vis Absorption of 5-(3-Iodobenzoyl)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher in drug discovery and materials science, a comprehensive understanding of a molecule's electronic properties is paramount. Ultraviolet-Visible (UV-Vis) spectroscopy provides a rapid and accessible method to probe these characteristics. This guide offers a detailed comparative analysis of the expected UV-Vis absorption maxima of 5-(3-Iodobenzoyl)-2-methylpyridine, a compound of interest for its potential applications stemming from its unique electronic and structural features. In the absence of direct experimental data in the public domain, this guide provides a predictive framework based on the analysis of its constituent chromophores and comparison with structurally related compounds.

At its core, the UV-Vis absorption profile of 5-(3-Iodobenzoyl)-2-methylpyridine is dictated by the electronic transitions within its two primary chromophoric systems: the 3-iodobenzoyl group and the 2-methylpyridine ring, linked by a carbonyl bridge. The interaction between these two moieties will ultimately define the molecule's spectral signature.

Predicting the Absorption Maxima: A Tale of Two Chromophores

The UV-Vis spectrum of an organic molecule is primarily influenced by the presence of conjugated systems and functional groups that can undergo π→π* and n→π* electronic transitions. In 5-(3-Iodobenzoyl)-2-methylpyridine, we can dissect the molecule to anticipate its absorption characteristics.

The benzoyl moiety is a well-characterized chromophore. Benzophenone, a simple analog, typically exhibits a strong π→π* transition at around 250 nm and a weaker, longer-wavelength n→π* transition at approximately 330-340 nm. The iodine substituent on the benzoyl ring at the meta position is expected to induce a slight bathochromic (red) shift in the π→π* band due to its electron-donating and heavy-atom effects.

The 2-methylpyridine ring, a heterocyclic aromatic system, also contributes to the UV-Vis spectrum. Pyridine itself displays π→π* transitions around 200 nm and 250-270 nm. The methyl group, being a weak auxochrome, is likely to cause a minor red shift in these bands.

When these two systems are combined, the resulting spectrum is not merely a sum of its parts. The electronic communication between the 3-iodobenzoyl and 2-methylpyridine rings, facilitated by the carbonyl linker, will lead to a more complex spectral profile. It is anticipated that the π-conjugation across the molecule will result in a bathochromic shift of the primary π→π* absorption band compared to the individual components.

Comparative Analysis with Analogous Structures

To refine our prediction, we can draw comparisons with structurally similar compounds for which experimental data is available.

CompoundKey Structural FeaturesReported λmax (nm)Comments
BenzophenoneBenzoyl group~250 (π→π), ~340 (n→π)The fundamental benzoyl chromophore.
2-MethylpyridineMethyl-substituted pyridine ringNo absorption >290 nm in aqueous solution[1]The pyridine contribution is expected at shorter wavelengths.
Benzoylpyridine DerivativesGeneral classBands observed in the 244-254 nm region are often attributed to charge transfer transitions.[2]The linkage of a pyridine and a benzoyl group generally results in charge transfer bands.
3-Iodobenzoyl CompoundsPresence of the iodobenzoyl moietyWhile specific data for simple 3-iodobenzoyl compounds is not readily available, the iodo-substituent is known to influence electronic transitions.The heavy iodine atom can enhance spin-orbit coupling, potentially affecting the intensity and position of absorption bands.

Based on this comparative analysis, it is reasonable to predict that 5-(3-Iodobenzoyl)-2-methylpyridine will exhibit a prominent absorption band in the 250-280 nm region, corresponding to a π→π* transition of the conjugated system. A weaker n→π* transition, characteristic of the carbonyl group, is expected to appear at a longer wavelength, likely in the 330-360 nm range. The exact positions and intensities of these bands will be influenced by the solvent polarity, as n→π* transitions typically show a hypsochromic (blue) shift with increasing solvent polarity, while π→π* transitions may show a slight bathochromic shift.

Experimental Protocol for UV-Vis Spectral Acquisition

To empirically determine the UV-Vis absorption maxima of 5-(3-Iodobenzoyl)-2-methylpyridine, the following detailed protocol should be followed. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Objective: To determine the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) of 5-(3-Iodobenzoyl)-2-methylpyridine in a suitable solvent.

Materials:

  • 5-(3-Iodobenzoyl)-2-methylpyridine (high purity)

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or cyclohexane)

  • Calibrated UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Methodology:

  • Solvent Selection: Choose a solvent that is transparent in the anticipated absorption region (typically 200-800 nm) and in which the analyte is readily soluble. Ethanol or methanol are common initial choices for polar compounds.

  • Preparation of a Stock Solution: Accurately weigh a small amount of 5-(3-Iodobenzoyl)-2-methylpyridine and dissolve it in the chosen solvent in a volumetric flask to create a stock solution of known concentration (e.g., 1 x 10⁻³ M).

  • Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbance values in the optimal range of the spectrophotometer (typically 0.1 - 1.0 A.U.). A common starting concentration for analysis is 1 x 10⁻⁵ M.

  • Instrument Setup and Blanking:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the wavelength range for scanning (e.g., 200-500 nm).

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Place the blank cuvette in the spectrophotometer and record a baseline spectrum. This will subtract any absorbance from the solvent and the cuvette itself.

  • Sample Measurement:

    • Rinse a second quartz cuvette with the most dilute working solution and then fill it.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

    • Identify the wavelength(s) of maximum absorbance (λmax).

  • Data Analysis:

    • Repeat the measurement with the other working solutions to ensure that the λmax does not shift with concentration.

    • Using the Beer-Lambert Law (A = εbc), where A is the absorbance at λmax, b is the path length of the cuvette (1 cm), and c is the molar concentration, calculate the molar absorptivity (ε). This should be done for each concentration, and the average value reported.

Visualizing the Structural Contributions

The following diagram illustrates the key functional groups within 5-(3-Iodobenzoyl)-2-methylpyridine and their expected influence on the UV-Vis absorption spectrum.

G cluster_benzoyl 3-Iodobenzoyl Group cluster_pyridine 2-Methylpyridine Group Benzoyl_Ring Aromatic Ring (π→π* transitions) Carbonyl Carbonyl Group (n→π* transition) Iodine Iodine Substituent (Bathochromic Shift) Pyridine_Ring Pyridine Ring (π→π* transitions) Carbonyl->Pyridine_Ring Methyl_Group Methyl Group (Auxochrome)

Caption: Key chromophoric and auxochromic groups in 5-(3-Iodobenzoyl)-2-methylpyridine.

Conclusion and Future Directions

While direct experimental data for the UV-Vis absorption maxima of 5-(3-Iodobenzoyl)-2-methylpyridine is not currently available in the literature, a robust prediction can be made based on the analysis of its constituent structural motifs and comparison with analogous compounds. It is anticipated that the molecule will exhibit a strong π→π* transition in the 250-280 nm range and a weaker n→π* transition at longer wavelengths.

The provided experimental protocol offers a clear and reliable pathway for researchers to empirically validate these predictions. The resulting spectral data will be invaluable for a deeper understanding of the electronic properties of this molecule, paving the way for its potential application in various fields of chemical and biological research. Further studies could also explore the solvatochromic effects on the absorption spectrum to gain more insight into the nature of the electronic transitions.

References

  • Structural and Spectroscopic Properties of Benzoylpyridine-Based Hydrazones. Chemphyschem.
  • Structural and Spectroscopic Properties of Benzoylpyridine‐Based Hydrazones | Request PDF.
  • Synthesis and Characterization of Transition Metal Complexes of 2-Benzoylpyridine benzoylhydrazone. CHRIST (Deemed to be University) Journals.
  • Spectral characterization and crystal structure of 2-benzoylpyridine nicotinoyl hydrazone. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Anyles of 4-benzoylpyridine – Crystal structure and spectroscopic properties | Request PDF.
  • 2-Methylpyridine. PubChem.
  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu.
  • UV/Vis D

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-(3-Iodobenzoyl)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 5-(3-Iodobenzoyl)-2-methylpyridine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to instill a deep understanding of the chemical's hazard profile and the rationale behind each disposal step. Our commitment is to empower laboratory personnel with the knowledge to manage chemical waste safely, ensuring both personal and environmental protection.

Hazard Assessment and Chemical Profile

Inferred Hazard Profile:

Based on data from structurally related compounds, 5-(3-Iodobenzoyl)-2-methylpyridine should be handled as a hazardous substance with the following potential classifications:

Hazard ClassificationDescriptionPrecautionary Measures
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.Avoid all direct contact and inhalation. Utilize appropriate Personal Protective Equipment (PPE).
Skin Irritation Causes skin irritation.Wear chemically resistant gloves and protective clothing.
Eye Irritation Causes serious eye irritation or damage.Wear chemical safety goggles or a face shield.
Respiratory Irritation May cause respiratory irritation upon inhalation.Handle exclusively in a well-ventilated area, preferably a certified chemical fume hood.
Environmental Hazard Halogenated organic compounds can be persistent in the environment. Do not allow entry into drains or waterways.Collect all waste in designated, sealed containers for hazardous waste disposal.

Hazardous Decomposition:

Upon combustion or in high temperatures, this compound may decompose to release toxic and corrosive fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen iodide.

Personal Protective Equipment (PPE) and Safety Measures

A foundational principle of laboratory safety is the consistent and correct use of PPE. The following PPE is mandatory when handling 5-(3-Iodobenzoyl)-2-methylpyridine in any capacity, from experimental use to disposal.

  • Eye Protection: Chemical safety goggles are required at a minimum. For tasks with a higher splash risk, a face shield should be worn in addition to goggles.

  • Hand Protection: Wear compatible, chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.

  • Body Protection: A flame-retardant lab coat should be worn and kept fully buttoned.

  • Respiratory Protection: All handling of this compound should occur within a properly functioning chemical fume hood to minimize inhalation exposure.

Waste Segregation and Collection Protocol

Proper segregation of chemical waste at the source is critical for safe and compliant disposal. Under no circumstances should 5-(3-Iodobenzoyl)-2-methylpyridine or its containers be disposed of in regular trash or poured down the drain.

Step-by-Step Waste Collection:

  • Waste Identification: Classify waste containing 5-(3-Iodobenzoyl)-2-methylpyridine as halogenated organic waste .

  • Container Selection: Use a designated, leak-proof, and chemically compatible waste container with a secure, tight-fitting lid. The container must be in good condition and clearly labeled.

  • Labeling: Immediately label the waste container with the words "HAZARDOUS WASTE" and the full chemical name: "Waste 5-(3-Iodobenzoyl)-2-methylpyridine". If mixed with other substances, list all components and their approximate percentages.

  • Collection:

    • Solid Waste: Collect un-reclaimable solid 5-(3-Iodobenzoyl)-2-methylpyridine and any contaminated items (e.g., weighing boats, contaminated gloves, absorbent paper) in the designated solid waste container.

    • Liquid Waste: Collect solutions containing 5-(3-Iodobenzoyl)-2-methylpyridine in a designated liquid waste container for halogenated organic solvents.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents and acids.

Emergency Procedures: Spills and Exposures

Accidents can happen, and a clear, rehearsed emergency plan is essential for mitigating risks.

Spill Response Workflow:

SpillResponse cluster_immediate_actions Immediate Actions cluster_assessment Assessment cluster_cleanup Cleanup Protocol Alert Alert personnel and evacuate area Isolate Isolate the spill (if safe to do so) Alert->Isolate Assess Assess spill size and hazard level Isolate->Assess PPE Don appropriate PPE Assess->PPE Minor Spill Evacuate_Call Evacuate and call Emergency Services (911) Assess->Evacuate_Call Major Spill Contain Contain spill with absorbent material PPE->Contain Collect Collect absorbed material into waste container Contain->Collect Decontaminate Decontaminate spill area Collect->Decontaminate Dispose Dispose of all materials as hazardous waste Decontaminate->Dispose

Caption: Workflow for responding to a chemical spill.

Spill Cleanup Steps:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill: For minor spills, proceed with cleanup only if you are trained and equipped to do so. For major spills, evacuate the laboratory and contact your institution's emergency response team.

  • Containment: For a minor spill, use an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent to contain the spill.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Ventilation: Allow the area to ventilate thoroughly before resuming work.

First Aid Measures:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Final Disposal Procedures

The ultimate disposal of 5-(3-Iodobenzoyl)-2-methylpyridine must be conducted by a licensed hazardous waste disposal facility in compliance with all local, state, and federal regulations.

Disposal Decision Tree:

DisposalDecisionTree Start Waste Generated: 5-(3-Iodobenzoyl)-2-methylpyridine Segregate Segregate as Halogenated Organic Waste Start->Segregate Label Label Container Correctly: - Hazardous Waste - Chemical Name(s) Segregate->Label Store Store in a Secure, Ventilated Location Label->Store Arrange Arrange for Pickup by EH&S or Licensed Contractor Store->Arrange Transport Transport to a Licensed Hazardous Waste Facility Arrange->Transport Incinerate Final Disposal: High-Temperature Incineration with Scrubber Transport->Incinerate

Caption: Decision-making process for chemical waste disposal.

The most common and environmentally responsible method for disposing of halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the hazardous decomposition products. Your institution's Environmental Health & Safety (EH&S) office will coordinate with a licensed contractor for the pickup, transport, and final disposal of the collected waste.

References

  • Essential Guide to the Safe Disposal of 3-Chlorofuro[2,3-b]pyridine. Benchchem.
  • SAFETY DATA SHEET for 2-Methyl-5-ethylpyridine. (2012-03-07).
  • SAFETY DATA SHEET for 2-Iodo-3-methylpyridine. (2025-10-24). Thermo Fisher Scientific.
  • SAFETY DATA SHEET. (2025-11-06). MilliporeSigma.
  • SAFETY DATA SHEET for (+)-5-Iodo-2'-deoxyuridine.
  • Safety Data Sheet. SynZeal.
  • MSDS Linked to catalog.xlsx.

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-Iodobenzoyl)-2-methylpyridine
Reactant of Route 2
Reactant of Route 2
5-(3-Iodobenzoyl)-2-methylpyridine

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